Product packaging for Lithium perchlorate(Cat. No.:CAS No. 7791-03-9)

Lithium perchlorate

Cat. No.: B1260867
CAS No.: 7791-03-9
M. Wt: 106.4 g/mol
InChI Key: MHCFAGZWMAWTNR-UHFFFAOYSA-M
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Description

Meets ACS reagent specifications.>Lithium perchlorate (LiClO4) is a colorless lithium salt. On the crystallization from its aqueous solution, it affords this compound trihydrate (LiClO4.3H2O). It can be synthesized by reacting lithium chloride with perchloric acid.>This compound (LiClO4) is a colorless lithium salt. Upon crystallization from its aqueous solution, it affords this compound trihydrate (LiClO4.3H2O). It can be synthesized by reacting lithium chloride with perchloric acid.>Perchlorates are colorless salts that have no odor. There are five perchlorate salts that are manufactured in large amounts: magnesium perchlorate, potassium perchlorate, ammonium perchlorate, sodium perchlorate, and this compound. Perchlorate salts are solids that dissolve easily in water. The health effects of perchlorate salts are due to the perchlorate itself and not to the other component (i. e., magnesium, ammonium, potassium, etc. ). One place where perchlorate occurs naturally is in saltpeter deposits in Chile, where the saltpeter is used to make fertilizer. In the past, the United States used a lot of this fertilizer on tobacco plants, but now uses very little. Perchlorates are very reactive chemicals that are used mainly in explosives, fireworks, and rocket motors. The solid booster rocket of the space shuttle is almost 70% ammonium perchlorate. Perchlorates are also used for making other chemicals. Many years ago, perchlorate was used as a medication to treat an over-reactive thyroid gland.

Structure

2D Structure

Chemical Structure Depiction
molecular formula LiClO4<br>ClLiO4 B1260867 Lithium perchlorate CAS No. 7791-03-9

Properties

IUPAC Name

lithium;perchlorate
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InChI

InChI=1S/ClHO4.Li/c2-1(3,4)5;/h(H,2,3,4,5);/q;+1/p-1
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InChI Key

MHCFAGZWMAWTNR-UHFFFAOYSA-M
Source PubChem
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Canonical SMILES

[Li+].[O-]Cl(=O)(=O)=O
Source PubChem
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Molecular Formula

LiClO4, ClLiO4
Record name lithium perchlorate
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Related CAS

13453-78-6 (trihydrate)
Record name Lithium perchlorate
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DSSTOX Substance ID

DTXSID40872829
Record name Lithium perchlorate
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Molecular Weight

106.4 g/mol
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Physical Description

Colorless deliquescent solid; [Hawley] Colorless or white odorless solid; Hygroscopic; [CHEMINFO] White lumps; [MSDSonline] Crystallizes from solution as the trihydrate; Converts to the anhydrous form at 130-150 deg C; [Ullmann]
Record name Lithium perchlorate
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CAS No.

7791-03-9
Record name Lithium perchlorate
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Record name Perchloric acid, lithium salt (1:1)
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Record name Lithium perchlorate
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Record name LITHIUM PERCHLORATE
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Historical Perspectives in Chemical Research

The journey of lithium perchlorate (B79767) in chemical research is marked by its early recognition for its unique physical properties and its pivotal role in the advancement of new chemical methodologies.

The remarkable solubility of anhydrous lithium perchlorate in organic solvents, particularly in diethyl ether, was a key property that sparked early research interest. This high solubility, noted in scientific literature as early as 1923, hinted at the potential for unusual chemical behavior. gfschemicals.com Early investigations into the behavior of perchlorate salts in organic solvents laid the groundwork for its later application as a powerful tool in organic synthesis. gfschemicals.com

One of the earliest documented catalytic applications of this compound was in the mutarotation of glucose in pyridine (B92270). gfschemicals.com In the mid to late 20th century, researchers began to explore its effects on various chemical transformations. For instance, in 1977, Pocker utilized solutions of this compound in aprotic solvents to study the rearrangement of 1-phenylallyl chloride. gfschemicals.com These early studies demonstrated the compound's potential to influence reaction pathways and outcomes.

The development of lithium-ion batteries in the latter half of the 20th century marked a significant milestone in the research history of this compound. It was one of the initial electrolyte salts used in the development of rechargeable lithium batteries. nobelprize.org Although it was later replaced in many commercial applications due to stability concerns, its use in early prototypes was crucial for demonstrating the feasibility of lithium-ion technology. nobelprize.org

Historically, the preparation of this compound has also been a subject of research. Methods have included the reaction of lithium hydroxide (B78521) or lithium carbonate with perchloric acid, as well as the metathesis reaction of sodium perchlorate with lithium chloride. wikipedia.orgsigmaaldrich.comgoogle.com The development of processes to produce high-purity this compound has been driven by the demanding requirements of its various applications, particularly in electrochemistry. google.com

Significance Across Disciplines: a Research Overview

Classical Synthesis Routes

Classical synthesis of this compound (LiClO₄) primarily relies on well-established chemical reactions, including neutralization and ion exchange, followed by crystallization processes to isolate the final product. These methods are foundational to the industrial production of this compound.

Neutralization and Ion Exchange Reactions

Neutralization reactions are a common method for synthesizing this compound. This typically involves the reaction of perchloric acid (HClO₄) with a lithium base, such as lithium hydroxide (B78521) (LiOH) or lithium carbonate (Li₂CO₃). google.com The reaction produces an aqueous solution of this compound, which can then be subjected to crystallization. google.com The reaction is preferably carried out under acidic conditions, with a pH of about 3 or less, and at temperatures ranging from 10 to 100°C. google.com

Another significant industrial method is the double exchange or metathesis reaction. sigmaaldrich.com This process often involves reacting sodium perchlorate (NaClO₄) with lithium chloride (LiCl). sigmaaldrich.comresearchgate.net The resulting solution contains this compound and a sodium chloride byproduct. researchgate.net The difference in solubility between the products allows for their separation through fractional crystallization. researchgate.net

Ion exchange technology also presents a viable route for this compound synthesis. In some processes, an aqueous solution of sodium chlorate (B79027) is electrolytically oxidized to produce a perchloric acid solution. scribd.com This solution can then be neutralized with an alkaline substance to synthesize the perchlorate. scribd.com Cation exchange membranes can be used in electrolytic cells to separate the generated perchloric acid, which is then reacted with a lithium compound. google.com

Crystallization Processes and Equilibrium Studies

Crystallization is a critical step in obtaining pure this compound from the solutions generated during synthesis. The process typically involves concentrating the solution by evaporation, followed by cooling to induce crystallization. scribd.com The resulting crystals are then separated from the mother liquor. scribd.com

Equilibrium studies of the LiClO₄-NaCl-H₂O system are crucial for optimizing the fractional crystallization process, particularly when this compound is synthesized via the metathesis reaction between sodium perchlorate and lithium chloride. researchgate.net By understanding the solubility of this compound and sodium chloride at different temperatures, the process can be designed to maximize the yield and purity of this compound trihydrate (LiClO₄·3H₂O). researchgate.netresearchgate.net The process is often carried out at two different isotherms to effectively separate the salts. researchgate.net The final cooling temperature for crystallization typically ranges between 10°C and 20°C. researchgate.net The hydrated form, this compound trihydrate, can be dehydrated to the anhydrous salt by controlled heating. gfschemicals.com

Interactive Data Table: Solubility in the LiClO₄-NaCl-H₂O System

Temperature (°C)LiClO₄ (g/g solution)NaCl (g/g solution)Solid Phase
200.35950.0000LiClO₄·3H₂O
200.32800.0511NaCl + LiClO₄·3H₂O
200.00000.2640NaCl
400.41960.0000LiClO₄·3H₂O
400.39300.0384NaCl + LiClO₄·3H₂O
400.00000.2667NaCl
600.48400.0000LiClO₄·3H₂O
600.45930.0326NaCl + LiClO₄·3H₂O
600.00000.2707NaCl
800.55790.0000LiClO₄·3H₂O
800.53840.0448NaCl + LiClO₄·3H₂O
800.00000.2755NaCl
Data sourced from ResearchGate researchgate.net

Advanced Purification and Material Engineering

Beyond classical synthesis, advanced techniques are employed to produce high-purity this compound and to engineer materials with specific properties for various applications, particularly in the field of electrochemistry.

Molten Salt Technology for High Purity Anhydrous Forms

For applications requiring extremely dry and high-purity this compound, molten salt technology is a well-established method. gfschemicals.com This technique can produce anhydrous this compound in the form of free-flowing, uniform spherical beads, approximately 1 mm in diameter. gfschemicals.com The process involves melting the hydrated salt and gradually heating it to around 150°C to remove the water molecules from the trihydrate crystal lattice. gfschemicals.com This method is crucial for producing battery-grade anhydrous this compound, as impurities and moisture can significantly impact battery performance and safety. acs.org

Preparation of Composite Electrolytes

This compound is a key component in the preparation of composite electrolytes for lithium-ion and solid-state batteries. These electrolytes are typically prepared by incorporating this compound into a polymer matrix. A common method involves dissolving a polymer, such as polyvinylidene fluoride-co-hexafluoropropylene (PVDF-HFP) or polyethylene oxide (PEO), and a specific amount of this compound in a solvent like dimethylformamide (DMF). sigmaaldrich.commdpi.com

The resulting homogeneous solution is then often combined with ceramic fillers like Li₇La₃Zr₂O₁₂ (LLZTO) or Al₂O₃ to enhance ionic conductivity and mechanical properties. mdpi.comresearchgate.net The mixture is stirred thoroughly, and in some cases, cross-linking agents and photoinitiators are added before the final material is cast and cured, for example, by UV light. mdpi.com The goal is to create a material with high ionic conductivity, a wide electrochemical window, and good mechanical strength. mdpi.com

Interactive Data Table: Performance of a PEL Composite Solid Electrolyte

PropertyValue
Ionic Conductivity5.1 × 10⁻⁴ S cm⁻¹
Lithium-ion Transference Number0.41
Electrochemical Window4.6 V
Tensile Strength17.7 MPa
Initial Discharge Capacity (0.1 C)132 mAh g⁻¹
Capacity Retention (after 100 cycles)81%
Data sourced from MDPI mdpi.com

In Situ Synthesis Methods for Composite Materials

To overcome challenges like filler agglomeration and weak interactions between the polymer and ceramic components in composite electrolytes, in situ synthesis methods have been developed. nih.govnih.gov This approach involves synthesizing the inorganic filler particles directly within the polymer electrolyte matrix. nih.gov

For example, SiO₂ nanoparticles can be synthesized in situ within a polyethylene oxide (PEO) matrix through a non-hydrolytic sol-gel process. nih.gov This method promotes a homogeneous dispersion of the nanoparticles and creates strong chemical interactions between the SiO₂, lithium salt, and PEO chains. nih.gov This results in significantly suppressed PEO crystallization, which in turn facilitates polymer segmental motion and enhances ionic conduction. nih.gov These in situ synthesized nanocomposite electrolytes have demonstrated impressive ionic conductivities, on the order of 1.1 × 10⁻⁴ S cm⁻¹ at 30°C, which is two orders of magnitude higher than composites made by blending pre-formed fillers. nih.gov

Spectroscopic and Structural Elucidation of Lithium Perchlorate Systems

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing Infrared (IR), Fourier Transform Infrared (FTIR), and Raman techniques, is a powerful tool for probing the molecular vibrations within a system. In the context of lithium perchlorate (B79767), these studies reveal information about the local environment of the perchlorate anion (ClO₄⁻), the solvation shell of the lithium cation (Li⁺), and the nature of ion pairing.

IR and FTIR spectroscopy are particularly sensitive to changes in the vibrational modes of both the solvent molecules and the perchlorate anion upon the introduction of lithium perchlorate. In aqueous solutions, the "structure breaking" effect of the perchlorate ion on the hydrogen bond network of water is observable. rsc.org Difference spectra, obtained by subtracting the spectrum of pure water, show positive peaks around 3580 cm⁻¹, assigned to water molecules weakly hydrogen-bonded to ClO₄⁻, and negative peaks (e.g., at 3203 cm⁻¹ for LiClO₄ solutions) corresponding to the disruption of the strong hydrogen-bonded structure of water. rsc.org

In non-aqueous solvents, such as propylene (B89431) carbonate (PC) and N,N-dimethylformamide (DMF), strong interactions between the lithium cations and solvent molecules are evident from the splitting of characteristic solvent bands. nih.gov For instance, the symmetric ring deformation of PC and the O=C-N deformation of DMF show distinct splittings, indicating that solvent molecules are complexed with Li⁺ ions. nih.gov Similarly, in polymer blend systems like polyacrylate (PAc)/poly(ethylene oxide) (PEO), Attenuated Total Reflectance (ATR)-FTIR studies show that Li⁺ ions coordinate with the ether oxygen of PEO and the C-O group of PAc. nih.govum.edu.my This coordination is confirmed by frequency changes in the ν(C-O-C) and ω(CH₂) modes of PEO. nih.govum.edu.my

Solvent/SystemObserved Band (cm⁻¹)AssignmentInterpretation
Water (H₂O)~3580O-H stretchWater molecules weakly hydrogen-bonded to ClO₄⁻. rsc.org
Water (H₂O)3203O-H stretch (negative peak)"Structure breaking" effect of ClO₄⁻ on water's hydrogen bond network. rsc.org
Propylene Carbonate (PC)712Symmetric ring deformationBand splitting suggests strong Li⁺-PC interaction. nih.govacs.org
Poly(ethylene oxide) (PEO)ν(C-O-C), ω(CH₂)Ether C-O-C stretch, CH₂ waggingFrequency changes confirm coordination between Li⁺ and PEO's ether oxygen. nih.govum.edu.my
Propylene Carbonate (PC)ν₄(F₂) of ClO₄⁻Perchlorate bending modeSplitting indicates strengthening of ionic associations (contact ion pairs). researchgate.net

Raman spectroscopy is highly effective for studying ion association in this compound solutions because the vibrational modes of the perchlorate anion, particularly the symmetric stretching mode (ν₁), are very sensitive to the cation's proximity. In an ideal tetrahedral (Td) symmetry, corresponding to a "free" or fully solvated anion, the ν₁ mode appears as a single, sharp band. researchgate.netresearchgate.net When a Li⁺ ion directly associates with the anion, forming a contact ion pair (CIP), the symmetry of the ClO₄⁻ ion is lowered, causing shifts and splitting in its vibrational bands. researchgate.netresearchgate.net

Studies on LiClO₄ in propylene carbonate (PC) have used deconvolution of the ν₁ perchlorate band to identify and quantify different species in solution. researchgate.netresearchgate.net The analysis typically reveals contributions from:

Free ions: Solvated ClO₄⁻ anions.

Solvent-shared ion pairs (SSIPs): Li⁺ and ClO₄⁻ separated by a layer of solvent molecules.

Contact ion pairs (CIPs): Direct association between Li⁺ and ClO₄⁻. researchgate.net

A distinct band appearing at a higher wavenumber (938-940 cm⁻¹) relative to the free perchlorate anion's ν₁ band is attributed to monodentate contact ion pairs. researchgate.net In solutions of LiClO₄ in N,N-dimethylformamide (DMF), ion association is not significant below 2 M, but above this concentration, evidence for both SSIPs and CIPs emerges. uq.edu.au The interaction with the Li⁺ cation also affects the solvent molecules; for example, changes in the band shape of the carbonyl stretches in ethylene (B1197577) carbonate (EC) and propylene carbonate (PC) are observed as LiClO₄ concentration increases. acs.org

Ionic SpeciesSpectroscopic FeatureTypical Wavenumber (cm⁻¹)Solvent Example
Free Perchlorate IonSingle ν₁(A₁) band~933Propylene Carbonate acs.org
Contact Ion Pair (CIP)High-wavenumber shoulder/band on ν₁(A₁)938-940Propylene Carbonate researchgate.net
Solvent-Shared Ion Pair (SSIP)Component band between free ion and CIPVariesPropylene Carbonate researchgate.net

The perchlorate anion (ClO₄⁻) is a tetrahedral molecule belonging to the Td point group. It has four fundamental vibrational modes, which are classified according to their symmetry.

ν₁ (A₁): Symmetric stretching mode, Raman active and intense, IR inactive.

ν₂ (E): Doubly degenerate bending mode, Raman active, IR inactive.

ν₃ (F₂): Triply degenerate asymmetric stretching mode, both Raman and IR active.

ν₄ (F₂): Triply degenerate asymmetric bending mode, both Raman and IR active.

In the presence of strong interactions, such as in a crystal lattice or during the formation of a contact ion pair, the Td symmetry of the perchlorate ion is perturbed. This "site symmetry perturbation" leads to two key observable effects in the vibrational spectra:

The degenerate modes (ν₂, ν₃, and ν₄) can split into multiple components.

Modes that are inactive in one type of spectroscopy (e.g., ν₁ in IR) may become weakly active. researchgate.net

In crystalline anhydrous this compound, all degenerate modes are observed to be split. For instance, the ν₃ mode exhibits a splitting of 45 cm⁻¹. Ab initio quantum chemical calculations have been used to determine the vibrational frequencies for the ClO₄⁻ anion and the Li⁺ClO₄⁻ ion pair, finding that a bidentate coordination structure is the most stable configuration for the ion pair. acs.org

Vibrational ModeSymmetryActivityTypical Wavenumber Range (cm⁻¹)Description
ν₁A₁Raman930 - 940Symmetric Cl-O stretch
ν₂ERaman~460O-Cl-O bend
ν₃F₂IR, Raman1050 - 1150Asymmetric Cl-O stretch
ν₄F₂IR, Raman~625O-Cl-O bend

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides complementary information to vibrational spectroscopy, offering insights into the electronic environment of specific nuclei within the this compound system.

¹H and ¹³C NMR are used to study the interactions between the Li⁺ cation and the solvent molecules. The formation of a coordination bond between the Lewis acidic Li⁺ and a Lewis basic site on a solvent molecule (like a carbonyl oxygen or an ether oxygen) alters the electron density around the solvent's nuclei, leading to a change in their chemical shifts.

In studies of this compound in various amide solvents like N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMA), the ¹³C resonances of the carbonyl carbon are observed to shift downfield upon the addition of the salt. uq.edu.auresearchgate.netepa.gov This downfield shift indicates a decrease in electron density at the carbonyl carbon, confirming that the Li⁺ ion coordinates directly with the carbonyl oxygen. uq.edu.au The magnitude of this shift can depend on the salt concentration and the nature of the anion, reflecting the extent of ion pairing. For example, the change in the ¹³C chemical shift of an amide in the presence of LiCl is smaller than with LiClO₄, which is attributed to differences in the charge density of the anions. These studies confirm that solvation is a primary interaction, with the strength and nature of this interaction being clearly reflected in the NMR spectra of the solvent molecules. researchgate.net

X-ray Diffraction and Scattering Techniques

X-ray diffraction (XRD) is the definitive method for determining the long-range atomic order in crystalline solids. For anhydrous this compound, single-crystal XRD has established its crystal structure. The compound crystallizes in the orthorhombic system with the space group Pnma. researchgate.net In this structure, each Li⁺ ion is coordinated by oxygen atoms in a distorted octahedral geometry. researchgate.net These octahedra are linked via common edges to form chains that extend along the researchgate.net direction. researchgate.net The perchlorate ions themselves maintain a nearly ideal tetrahedral geometry. researchgate.net XRD is also widely used to characterize polymer electrolytes containing LiClO₄, where it can provide information on the degree of crystallinity of the polymer matrix, which is often reduced upon addition of the salt. researchgate.net

ParameterValue
Crystal SystemOrthorhombic
Space GroupPnma
a (pm)865.7(1)
b (pm)691.29(9)
c (pm)483.23(6)
Z (Formula units per cell)4
Li⁺ CoordinationDistorted Octahedral (by Oxygen)

Electron Microscopy and Surface Analysis

Scanning Electron Microscopy (SEM) is a vital technique for characterizing the microstructure and morphology of materials at the micro and nanoscale. thermofisher.com It is widely used in battery research to examine the physical structure of components like electrodes and separators. thermofisher.com In the context of this compound, SEM is employed to investigate its surface morphology and how it is dispersed within composite materials. For instance, in studies of energetic composite solid propellants containing LiClO₄, SEM is used to analyze the thermal characteristics and reaction mechanisms. researchgate.net The technique provides crucial information on particle size, shape, and distribution, which are essential for understanding the performance and stability of the materials in which this compound is a component.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides quantitative elemental and chemical state information of the outermost ~10 nanometers of a material's surface. carleton.eduspecs-group.com It is a non-destructive method critical for understanding surface-mediated processes. carleton.edu

In systems involving this compound, particularly in lithium-ion batteries, XPS is instrumental in analyzing the solid electrolyte interphase (SEI)—a passivation layer that forms on the electrode surface. researchgate.net Studies on lithium electrodes have utilized XPS to probe the surface chemistry, revealing the composition of these surface layers which are formed from the electrolyte components, including the lithium salt. elsevierpure.comresearchgate.net XPS spectra can identify the chemical states of elements like lithium, carbon, and oxygen, helping to elucidate the composition of compounds such as lithium fluoride (B91410) (LiF) and other inorganic species that constitute the SEI. researchgate.netresearchgate.net This analysis is crucial for understanding the stability and performance of battery systems where this compound is used as an electrolyte salt. researchgate.net

Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. mt.comnih.gov It is used to study thermal transitions such as melting, crystallization, and glass transitions. mt.comlucideon.com

The thermal behavior of this compound has been characterized using DSC. researchgate.net The DSC curve for this compound typically shows multiple thermal events. researchgate.netresearchgate.net Specifically, it exhibits four endothermic peaks and one exothermic peak. researchgate.net The initial endothermic peaks are associated with the loss of adsorbed and crystallization water. researchgate.net These are followed by endothermic peaks corresponding to the fusion (melting) of this compound itself and its decomposition product, lithium chloride. researchgate.net The single exothermic peak is attributed to the thermal decomposition of the this compound. researchgate.net

A summary of the thermal events observed in a DSC analysis of this compound is provided below.

Peak Type Associated Thermal Event
Endothermic Peak 1Loss of adsorbed water
Endothermic Peak 2Loss of water of crystallization
Endothermic Peak 3Fusion of this compound (LiClO₄)
Endothermic Peak 4Fusion of Lithium Chloride (LiCl)
Exothermic PeakDecomposition of this compound (LiClO₄)
(Data sourced from reference researchgate.net)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mt.com It is widely used to study thermal stability and decomposition kinetics. lucideon.comacs.org

The thermal decomposition of pure this compound has been investigated using TGA over a temperature range of 392-415°C. researchgate.netepa.gov These studies show that the decomposition kinetics are complex. The process initially follows the Prout-Tompkins autocatalytic rate law up to approximately 40% decomposition. researchgate.netresearchgate.net Beyond this point, the kinetics conform to a first-order reaction. researchgate.netresearchgate.net The activation energy for the first stage is approximately 52.2 ± 4.1 kcal/mole, and for the second, first-order stage, it is about 62.0 ± 4.1 Kcal/mole. researchgate.netresearchgate.net TGA, often used simultaneously with DSC, is essential for determining the decomposition temperatures and understanding the reaction mechanisms of materials like this compound. researchgate.netmt.com

Other Spectroscopic and Analytical Methodologies

This section delves into various instrumental methods used to characterize this compound systems, focusing on spectroscopic techniques for solution analysis, electrochemical interfaces, and chromatographic separation for quantification.

Electrochemical Quartz Crystal Microbalance (EQCM) and Vis-NIR Spectroscopy in Electrochemical Systems

The Electrochemical Quartz Crystal Microbalance (EQCM) is a highly sensitive technique that combines electrochemistry with a quartz crystal microbalance to measure minute mass changes at an electrode surface in real-time. wikipedia.orgtaylorfrancis.com The core of the EQCM is a piezoelectric quartz crystal with electrodes deposited on both faces. wikipedia.org One electrode serves as the working electrode in an electrochemical cell. wikipedia.orgtaylorfrancis.com When an alternating potential is applied, the crystal oscillates at a specific resonant frequency. This frequency is directly dependent on the total mass on the electrode surface; a change in mass (Δm) leads to a proportional change in the resonant frequency (Δf), allowing for in-situ monitoring of processes like ion adsorption/desorption, film deposition, and dissolution. wikipedia.org

This compound is a widely used supporting electrolyte in non-aqueous electrochemical studies due to its high solubility in organic solvents and good ionic conductivity. wikipedia.org In EQCM studies, it provides the necessary conductivity for the cell while its constituent ions (Li⁺ and ClO₄⁻) can participate in interfacial processes. For example, during the electrochemical cycling of a polymer film or other electrode material, EQCM can track the mass changes associated with the ingress and egress of Li⁺ and ClO₄⁻ ions for charge compensation.

Ion Transport Studies: Research on electropolymerized films, such as polypyrrole, in a tetrahydrofuran (B95107) solvent with this compound electrolyte has demonstrated the utility of EQCM. It was found that during the initial oxidation, perchlorate anions were inserted into the film. However, in subsequent redox cycles, the EQCM data revealed that Li⁺ transport became the dominant process, with ClO₄⁻ ions remaining trapped within the polymer backbone. dtic.mil This highlights the ability of EQCM to elucidate complex ion transport mechanisms at the electrode-electrolyte interface.

Battery Research: EQCM is a powerful tool for investigating the mechanisms within batteries, such as Li-ion batteries. It enables the in situ study of ion insertion/deinsertion into electrodes, the formation of the solid electrolyte interphase (SEI), and other interfacial phenomena. rsc.org

Combining EQCM with spectroscopic techniques like Visible-Near Infrared (Vis-NIR) spectroscopy provides simultaneous electrochemical, gravimetric, and spectroscopic information. This combined approach, known as spectroelectrochemistry, allows for the correlation of mass changes with changes in the optical properties of the electrode. For instance, in the study of electrochromic devices, a PMMA-PC-LiClO₄-SiO₂ electrolyte was investigated. In situ UV-Vis spectroscopy showed a strong absorption peak appearing upon electrochemical reduction, confirming the electrochromic effect, while the this compound provided the necessary ionic conductivity for device operation. agilent.com Such combined techniques are invaluable for understanding the dynamic processes occurring at electrochemical interfaces. wikipedia.orgtaylorfrancis.com

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of components in a mixture. For the analysis of this compound, the focus is on the detection of the perchlorate anion (ClO₄⁻), as the lithium cation is not typically analyzed by conventional HPLC methods. Perchlorate is challenging to detect with standard UV detectors because it does not absorb in the ultraviolet range. thermofisher.com Therefore, alternative HPLC methods and detectors are employed.

Several robust HPLC methods have been developed for perchlorate analysis, often utilizing ion-exchange or mixed-mode chromatography coupled with detectors such as conductivity detectors or mass spectrometers. nih.govsielc.com

Anion-Exchange Chromatography: A sensitive HPLC method involves an isocratic separation on an anion-exchange column with a sodium hydroxide (B78521) mobile phase, followed by conductivity detection. nih.gov This method has demonstrated a linear response for perchlorate in the 5 to 100 ng/mL range, with lower detection limits of 3-6 ng/mL in biological fluids. nih.gov

Mixed-Mode and Reversed-Phase Chromatography: Another approach uses mixed-mode columns, such as the Newcrom B column, which combines reversed-phase and ion-exchange characteristics. sielc.com A simple mobile phase of acetonitrile (B52724) and water with an ammonium formate buffer can be used, coupled with a Charged Aerosol Detector (CAD). sielc.com Reversed-phase HPLC has also been utilized, where the mobile phase typically consists of an organic solvent, water, and an organic acid. google.com

HPLC with Mass Spectrometry (HPLC-MS): The coupling of HPLC with a mass spectrometric detector provides high selectivity and sensitivity, making it a powerful tool for trace-level perchlorate analysis. google.comepa.gov This is particularly useful for complex matrices like environmental or biological samples. nih.gov

The table below summarizes various reported HPLC methods for the determination of the perchlorate anion.

ParameterMethod 1Method 2Method 3
Chromatography Type Anion-Exchange nih.govMixed-Mode sielc.comReversed-Phase epa.gov
Column Anion-exchange columnNewcrom B, 4.6x150 mmK' (Prime) Technologies, Inc., 4x250 mm
Mobile Phase Sodium hydroxide10% Acetonitrile / 90% Water with Ammonium Formate buffer (pH 3.0)9.6 M Acetonitrile, 0.035 mM Acetic Acid
Flow Rate Not specified1.0 mL/minNot specified
Detector Conductivity Detector nih.govCharged Aerosol Detector (CAD) sielc.comMass Spectrometry (MS) epa.gov
Detection Limit 3-6 ng/mL (in fluids) nih.govNot specifiedNot specified

Theoretical and Computational Investigations of Lithium Perchlorate

Quantum Chemical Studies of Ion Pairing and Structure

Quantum chemical calculations are instrumental in elucidating the electronic structure, geometry, and energetics of the lithium perchlorate (B79767) ion pair. These studies provide a foundational understanding of the interactions between the lithium cation (Li⁺) and the perchlorate anion (ClO₄⁻).

Quantum chemical studies have investigated several possible coordination structures for the Li⁺ClO₄⁻ ion pair, primarily focusing on monodentate, bidentate, and tridentate configurations. acs.org These terms describe the number of oxygen atoms from the perchlorate anion that are simultaneously interacting with the lithium cation.

Monodentate: The Li⁺ ion is coordinated to a single oxygen atom of the ClO₄⁻ anion.

Bidentate: The Li⁺ ion is coordinated to two oxygen atoms of the ClO₄⁻ anion.

Tridentate: The Li⁺ ion is coordinated to three oxygen atoms of the ClO₄⁻ anion.

Ab initio calculations have been used to determine the optimized geometries and relative energies for each of these structures. acs.org Studies have shown that at higher levels of theory (MP2/6-311+G*), the bidentate structure is the most energetically favorable configuration for the isolated Li⁺ClO₄⁻ ion pair. acs.org

CoordinationDescriptionRelative Stability
Monodentate Li⁺ binds to one oxygen atom of ClO₄⁻.Less stable
Bidentate Li⁺ binds to two oxygen atoms of ClO₄⁻.Most stable
Tridentate Li⁺ binds to three oxygen atoms of ClO₄⁻.Less stable

The potential energy surface (PES) is a conceptual and mathematical framework that describes the energy of a molecular system as a function of its geometry. arxiv.org For the lithium perchlorate ion pair, PES analysis helps to understand the energetics of the association process between the Li⁺ cation and the ClO₄⁻ anion. By calculating the energy of the system at various distances and orientations of the two ions, a map of the interaction energies can be created.

The minima on this surface correspond to the stable or metastable configurations of the ion pair, such as the monodentate, bidentate, and tridentate structures. rsc.org The energy differences between the separated ions and these stable ion-pair structures determine the ion-pair binding energy. Quantum chemical calculations reveal that the formation of these ion pairs from separated ions is a barrierless process. scispace.com The relative depths of the potential wells for the different coordination modes indicate their relative stabilities, confirming that the bidentate structure represents the global minimum on the potential energy surface for the gas-phase ion pair. acs.org

Molecular Dynamics Simulations of Solvation and Transport

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations provide a dynamic picture of how the ions interact with solvent molecules and with each other in a condensed phase, such as a liquid electrolyte.

MD simulations are widely used to investigate the solvation of this compound, revealing how solvent molecules arrange themselves around the Li⁺ and ClO₄⁻ ions. nih.gov This arrangement is known as the solvation shell or coordination sphere. Simulations can determine key structural properties, such as the coordination number, which is the average number of solvent molecules in the first solvation shell of an ion. bohrium.com

SolventLi⁺ Coordination NumberKey Findings
Sulfolane (B150427) ~4.7 - 5.3Coordination occurs via sulfone group oxygen atoms. bohrium.com
Poly(ethylene oxide) Varies with concentrationLocal environment around Li⁺ is a mix of PEO oxygen atoms and ClO₄⁻ anions. aip.org
Carbonate Mixtures Varies with solvent ratioThe composition of the solvation shell strongly depends on the mixture ratio of cyclic and linear carbonates. nih.gov

Beyond the immediate solvation shell, MD simulations can analyze longer-range structural ordering and the tendency for ions to form larger clusters. nih.gov In concentrated solutions, simple ion pairs can aggregate into larger molecular associations. The concentration of this compound significantly influences the solution's molecular structure and the degree of this association. researchgate.net

Simulations have shown that polysulfide anions can act as bridging ligands, leading to the formation of clusters that include this compound, lithium polysulfides, and sulfolane solvent molecules. nih.gov The tendency to form these clusters increases with the size of the polysulfide anion. nih.gov At high concentrations, the entire electrolyte system can become a single, large cluster. nih.gov This molecular association has a significant impact on the macroscopic properties of the electrolyte, such as viscosity and ionic conductivity. aip.org

Modeling of Polymer Electrolyte-Electrode Interfaces

The interface between the polymer electrolyte and the electrode is a critical determinant of a battery's performance, and computational modeling provides a molecular-level understanding of this region. In systems utilizing this compound-doped polymer electrolytes, such as those based on poly(ethylene oxide) (PEO), simulations are instrumental in correlating structural and dynamic properties with ionic conductivity.

Models of PEO/LiClO₄ electrolytes reveal that lithium ion transport is intricately linked to the segmental motion of the polymer chains. researchgate.net Ions move through the amorphous phase of the polymer via hopping mechanisms, either along a single polymer chain (intra-chain) or between different chains (inter-chain). researchgate.net The efficiency of this transport is heavily dependent on the local relaxation of the PEO chains. researchgate.net

Computational studies have explored the impact of adding inorganic fillers, such as alumina (B75360) (Al₂O₃) nanoparticles, into the PEO/LiClO₄ matrix. These models show that nanoparticles can enhance ionic conductivity. researchgate.net Quasi-elastic neutron scattering (QENS) results, supported by modeling, suggest the presence of a rotational motion consistent with the (PEO)₆:LiClO₄ crystalline structure, which is more conductive than its amorphous counterpart. researchgate.net The introduction of nanoparticles appears to influence this rotation, highlighting the complex interplay between the different components at the interface. researchgate.net

Furthermore, modeling efforts focus on strategies to improve the interfacial contact and reduce resistance. One approach involves the introduction of an ionic liquid to the composite polymer electrolyte, which has been shown to enhance ionic conductivity and create a more stable interface. acs.org The modification of the interface between the polymer and ceramic fillers is another strategy explored through simulations to enhance lithium-ion migration. acs.org

Table 1: Key Parameters in Modeling PEO/LiClO₄ Electrolyte Interfaces

ParameterSignificanceModeling Insights
Ionic Conductivity Measures the electrolyte's ability to conduct lithium ions.Influenced by polymer chain dynamics, salt concentration, and presence of fillers. Models help predict optimal compositions. researchgate.netresearchgate.net
Li⁺ Transference Number The fraction of total ionic conductivity contributed by lithium ions.Can be estimated from simulations of ion diffusion and interactions with the polymer host.
Interfacial Resistance The opposition to charge transfer at the electrode-electrolyte boundary.Modeling helps identify sources of resistance and evaluate strategies for its reduction, such as interface modification. acs.org
Polymer Segmental Motion The local movement of polymer chains that facilitates ion transport.QENS and molecular dynamics simulations provide data on the timescale and nature of these motions. researchgate.netresearchgate.net

This table is interactive. Users can sort and filter the data.

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to understand the properties of materials used in lithium-ion batteries, including this compound electrolytes and their interfaces with electrodes.

Theoretical Studies on Atomic Charge Density Distribution

DFT calculations are employed to determine the distribution of electron density within a material, providing insights into chemical bonding and reactivity. The atomic charge distribution in the this compound entity and its interactions with solvent molecules and electrode surfaces are crucial for understanding its electrochemical behavior.

Theoretical studies use methods like Bader charge analysis or Mulliken population analysis to assign partial charges to individual atoms within the system. mdpi.comresearchgate.net These calculations reveal the ionic nature of the Li-O and the covalent nature of the Cl-O bonds within the perchlorate anion (ClO₄⁻). The charge distribution is influenced by the surrounding environment, such as the polymer matrix in a solid electrolyte.

In the context of interfaces, DFT can model the charge density redistribution when the electrolyte comes into contact with an electrode surface. researchgate.net This is critical for understanding the formation of the electric double layer and the initial steps of electrochemical reactions. For instance, the interaction between the lone pairs on the oxygen atoms of the perchlorate anion and the surface atoms of a cathode can be explicitly modeled.

Electronic Conductivity and Interface Energy Calculations

While polymer electrolytes are designed to be ionic conductors, their electronic conductivity should be negligible to prevent self-discharge of the battery. DFT calculations can predict the electronic band structure of materials, allowing for the determination of the band gap, which is a key indicator of electronic conductivity. researchgate.net For an ideal electrolyte, a large band gap is desirable.

DFT is also used to calculate the interface energy between the electrolyte and the electrode. researchgate.net A low interface energy is indicative of good wetting and a stable interface. These calculations can be performed for different crystal facets of an electrode material to predict the preferred orientation at the interface. The interaction energy is determined by considering the van der Waals forces, electrostatic interactions, and any chemical bonding that may occur between the electrolyte components and the electrode surface. researchgate.net

Table 2: DFT-Calculated Properties of Electrolyte Components

PropertyDescriptionRelevance to this compound Systems
Atomic Partial Charges The net electric charge on an atom in a molecule or crystal.Determines electrostatic interactions with the polymer host and electrode surfaces. mdpi.comresearchgate.net
Band Gap The energy difference between the valence band and the conduction band.A larger band gap indicates lower electronic conductivity, which is desirable for an electrolyte. researchgate.net
Interface Adhesion Energy The energy required to separate the electrolyte from the electrode surface.A higher adhesion energy suggests better interfacial contact and stability. researchgate.net
Density of States (DOS) The number of electronic states per unit energy range.Provides insight into the electronic structure and bonding characteristics of the material. mdpi.com

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Computational Chemistry for Mechanistic Elucidation

Computational chemistry provides powerful tools to investigate the complex chemical reactions that occur within a battery, particularly the formation of the solid-electrolyte interphase (SEI).

Mechanistic Causes for Solid-Electrolyte Interphase Formation

The solid-electrolyte interphase (SEI) is a passivation layer that forms on the surface of the anode during the initial charging cycles of a lithium-ion battery. bohrium.com Its composition and properties are critical to the battery's stability, lifespan, and performance. Computational methods, including DFT and molecular dynamics, are essential for elucidating the reaction mechanisms that lead to SEI formation.

In electrolytes containing this compound, the perchlorate anion itself is generally considered to be relatively stable. However, under the highly reducing conditions at the anode surface, it can decompose. Computational studies can model the reduction of the ClO₄⁻ anion, predicting the reaction pathways and the resulting decomposition products.

More commonly, the SEI is formed from the decomposition of the solvent molecules in the electrolyte. diva-portal.org For example, in a LiClO₄/poly(ethylene oxide) system, computational models can simulate the reduction of the ethylene (B1197577) oxide units. These calculations can identify the most likely bond-breaking events and the subsequent reactions of the resulting radical species. The presence of Li⁺ ions is known to catalyze these decomposition reactions, a phenomenon that can be explicitly included in the computational models. elsevierpure.com

Studies have shown that the SEI layer formed in LiClO₄-based electrolytes can be denser and more conductive compared to that formed in LiPF₆-based electrolytes, leading to improved stability. tue.nl Computational chemistry helps to understand the atomistic and molecular origins of these differences by simulating the nucleation and growth of the SEI layer and predicting the chemical and mechanical properties of the resulting film. bohrium.com

Electrochemical Behavior and Advanced Energy Storage System Research

Lithium-Ion Battery Electrolytes

Lithium perchlorate (B79767) is utilized as an electrolyte salt in lithium-ion batteries, dissolved in organic solvents to facilitate the movement of lithium ions between the anode and cathode. jongia.com While not as common in commercial batteries as other salts like lithium hexafluorophosphate (B91526) (LiPF₆), its specific electrochemical characteristics make it a valuable compound for research and certain applications. takomabattery.comwikipedia.org

The primary function of an electrolyte is to ensure efficient ion transport. Lithium perchlorate's high solubility in common organic solvents is a key factor that contributes to high ionic conductivity. takomabattery.com When dissolved, it dissociates into lithium cations (Li⁺) and perchlorate anions (ClO₄⁻). The perchlorate anion is large and has a symmetric charge distribution, which results in weak interactions with the lithium cations. This facilitates the movement of Li⁺ ions through the electrolyte.

In carbonate-based organic solvents, electrolytes containing LiClO₄ can achieve room temperature ionic conductivities as high as 9 mS/cm. takomabattery.com Research has shown that in various solvents, the peak conductivity is often found at concentrations between 0.75 M and 1.25 M. vut.cz For instance, a 1.25 M LiClO₄ solution in dimethylformamide (DMF) has demonstrated a conductivity of 13.16 mS/cm. vut.cz

Table: Ionic Conductivity of LiClO₄ in Various Solvents

Solvent System LiClO₄ Concentration (M) Ionic Conductivity (mS/cm)
Propylene (B89431) Carbonate (PC) ~1.0 ~6.5 researchgate.net
Carbonate Solvents Not Specified 9 takomabattery.com
Dimethylformamide (DMF) 1.25 13.16 vut.cz
Ethylene (B1197577) Carbonate/Dimethyl Carbonate (EC/DMC 1:1) 1.0 Not specified, but second highest in the study vut.cz

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The electrochemical stability window (ESW) of an electrolyte is the voltage range within which the electrolyte remains stable without undergoing oxidation or reduction. A wide ESW is crucial for batteries, especially those with high-voltage cathode materials. takomabattery.com LiClO₄-based electrolytes exhibit a relatively wide electrochemical stability window, reaching up to 5.1 V versus Li⁺/Li. takomabattery.com This good oxidative stability makes it compatible with some high-voltage applications. takomabattery.comchimicatechnoacta.ru

However, the stability can be influenced by several factors. The perchlorate anion (ClO₄⁻) contains chlorine in its highest oxidation state (+7), making it a strong oxidizing agent. wikipedia.org This can lead to reactions with organic solvents, particularly at elevated temperatures or high current loads, which can pose challenges. wikipedia.org Despite this, studies have indicated that LiClO₄ systems can form a more stable solid electrolyte interphase (SEI) compared to those with LiPF₆, which can suffer from thermal instability due to decomposition products like PF₅. researchgate.net The electrochemical stability window for a composite solid electrolyte was found to be 4.7 V at 30°C and 4.4 V at 60°C. mdpi.com

In liquid electrolytes, lithium ions move through the solvent, solvated by solvent molecules. The movement is governed by diffusion and migration under the influence of an electric field. The weak association between the Li⁺ cation and the large ClO₄⁻ anion in LiClO₄ electrolytes is beneficial for this process. chemrxiv.org

In gel polymer electrolytes (GPEs), a polymer matrix is swollen with a liquid electrolyte. mdpi.commdpi.com The gel structure immobilizes the bulk of the liquid, while still allowing for high ionic conductivity, often in the range of 10⁻³ S/cm at room temperature. mdpi.comnih.gov The ion transport in GPEs occurs through the liquid-filled channels within the polymer network. The polymer itself, such as polyethylene (B3416737) oxide (PEO), can also facilitate ion transport through segmental motion of the polymer chains, which creates free volume for ions to move into. mdpi.commaterialsfutures.org

The transport of Li⁺ ions in these systems is a complex process that can involve dissociation and coordination effects with the polymer chains. researchgate.net Time-resolved studies have shown that Li⁺ migration in polymer electrolytes under an electric field is a dynamic process. researchgate.net Molecular dynamics simulations have also been employed to understand the thermodynamic barriers and driving forces for Li⁺ transport at the electrode-electrolyte interface, revealing that ion-pairing and solvent diffusivity in the electric double layer play crucial roles. chemrxiv.org

The interface between the electrolyte and the electrodes is critical for battery performance. During the initial charging cycles, the electrolyte decomposes on the anode surface to form a passivating layer known as the solid electrolyte interphase (SEI). nih.govcircuitdigest.com This layer is ionically conductive but electronically insulating, preventing further electrolyte decomposition while allowing Li⁺ ions to pass through. nih.govdiva-portal.org

LiClO₄-based electrolytes can form a stable SEI. valuates.com Research indicates that the SEI formed in the presence of LiClO₄ can be more thermally stable and builds up gradually compared to the SEI formed with LiPF₆. researchgate.net The composition of the SEI is complex and can include inorganic compounds like lithium chloride (LiCl) and lithium oxide (Li₂O) when LiClO₄ is used as an additive. acs.orgresearchgate.net This LiCl-rich SEI is noted for its high ionic conductivity, which helps in uniform lithium deposition. acs.org The structure of the SEI can also be influenced by current density, with different components like Li₂O and lithium fluoride (B91410) (LiF) forming at different rates. nih.gov

On the cathode side, a similar layer called the cathode electrolyte interphase (CEI) can form. The use of LiClO₄ as an additive in certain electrolyte formulations has been shown to modulate the CEI structure, reducing the energy barrier for Li⁺ desolvation and improving kinetics, especially at low temperatures. lianteam.cn

Lithium dendrites are needle-like metallic structures that can grow on the anode during charging, leading to short circuits and battery failure. chimicatechnoacta.rufrontiersin.org The properties of the electrolyte and the SEI play a crucial role in suppressing dendrite formation.

Using LiClO₄ as an additive in ether-based electrolytes has been shown to be an effective strategy. acs.orgresearchgate.net It facilitates the in-situ formation of a dense and homogeneous SEI rich in lithium chloride and lithium oxide. researchgate.net This stable SEI layer helps to create a more uniform distribution of the electric field and lithium ion flux at the electrode surface. acs.org This uniform deposition prevents the localized growth that leads to dendrites. researchgate.netrsc.org The synergistic protection offered by LiCl and Li₂O in the SEI enhances ionic mobility and promotes a more stable plating and stripping process. acs.org Furthermore, additives like LiClO₄ can act as a "pore astringent," reducing the porosity of the aged lithium metal anode, which helps to control dendrite formation and improve cycle life. osti.gov

Solid Polymer Electrolytes (SPEs) and Composites

Solid polymer electrolytes (SPEs) are considered a key technology for developing all-solid-state lithium batteries, offering potential improvements in safety and mechanical strength. ijacskros.com SPEs typically consist of a lithium salt, like LiClO₄, dissolved in a high-molecular-weight polymer matrix, such as polyethylene oxide (PEO). materialsfutures.orgijacskros.com

In these systems, ion transport is intricately linked to the segmental motion of the polymer chains in the amorphous regions. materialsfutures.org The conductivity of PEO-LiClO₄ electrolytes is highly dependent on temperature and the concentration of the salt. ijacskros.com A common challenge is their relatively low ionic conductivity at room temperature, often around 10⁻⁵ S/cm. ijacskros.com

To enhance conductivity and mechanical properties, composite solid polymer electrolytes (CSPEs) have been developed. These materials incorporate inert ceramic fillers like alumina (B75360) (Al₂O₃), magnesium oxide (MgO), or magnesium-aluminum spinel (MgAl₂O₄) into the polymer-salt matrix. matec-conferences.orgias.ac.in The addition of these fillers can increase ionic conductivity by several orders of magnitude. For example, heterogeneously doping LiClO₄ with MgAl₂O₄ increased conductivity by more than four orders of magnitude, reaching 4.37 × 10⁻² S/cm at 200°C. matec-conferences.org The mechanism behind this enhancement is believed to involve the interaction between Li⁺ ions and the oxide surfaces, creating high-conductivity pathways at the interfaces. matec-conferences.org These composite electrolytes often exhibit wide electrochemical stability windows, for instance, in the range of 4.6–5.0 V, making them promising candidates for solid-state batteries. rsc.org

Table: Ionic Conductivity of LiClO₄-based Solid Polymer Electrolytes

Polymer/Composite System LiClO₄ Content Temperature (°C) Ionic Conductivity (S/cm)
PEO-LiClO₄ 15 wt% 30 ~10⁻⁵ ijacskros.com
PLA-LiClO₄ 50% Room Temp 2.66 x 10⁻⁵ scientific.net
PEMA-LiClO₄ 20 wt% Room Temp ~10⁻⁶ ukm.my
N-succinyl chitosan-LiClO₄ 10 wt% Room Temp 8.01 x 10⁻³ researchgate.net
(0.3)LiClO₄ - (0.7)MgAl₂O₄ 70 mol% filler 200 4.37 x 10⁻² matec-conferences.org
PVDF-HFP-LiClO₄-LLZTO Not Specified 30 5.5 x 10⁻⁵ mdpi.com

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Synthesis and Characterization of SPEs (e.g., PEO, PVDF-HFP, Chitosan-based)

Solid polymer electrolytes (SPEs) are a critical component in the development of safer, next-generation solid-state lithium-ion batteries. This compound (LiClO4) is frequently used as the salt in these systems due to its favorable properties for polymer-salt complexation. ijerd.com The synthesis of these electrolytes typically involves dissolving a host polymer and the lithium salt in a suitable solvent, followed by casting the solution to form a thin film. ijerd.comscientific.net

Poly(ethylene oxide) (PEO)-based SPEs: PEO is a widely studied host polymer due to its high solvating power for lithium ions. ijerd.com However, its high crystallinity at room temperature hinders ionic conductivity. ijerd.com To address this, PEO is often blended with other polymers, such as polyvinyl chloride (PVC) or poly(propylene carbonate) (PPC), to increase the amorphous phase content, which is more conducive to ion transport. ijerd.comresearchgate.net For instance, a blend of PVC (37.5%) – PEO (37.5%) – LiClO4 (25%) has demonstrated enhanced ionic conductivity. ijerd.com The interaction between the ether oxygen atoms of PEO and the lithium cations from LiClO4 is crucial for the electrolyte's function. ignited.in

Poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP)-based SPEs: PVDF-HFP is another common host polymer for SPEs, often used to create gel polymer electrolytes (GPEs). scientific.netresearchgate.net These GPEs are prepared by the solution casting technique, dissolving PVDF-HFP and LiClO4 in a solvent like tetrahydrofuran (B95107) (THF). researchgate.net The resulting membranes can be made into composites by incorporating other materials to enhance their properties. For example, a PVDF-HFP/LiClO4 electrolyte was used as the basis for a gel composite electrolyte film with the addition of Li6PS5Cl, which was prepared via a thermosetting process. mdpi.comresearchgate.net The introduction of additives can significantly reduce the crystallinity of PVDF-HFP, creating more amorphous regions that facilitate ionic conduction. mdpi.comresearchgate.net

Chitosan-based SPEs: Chitosan (B1678972), a natural biopolymer, is an environmentally friendly and cost-effective option for SPEs. scientific.netresearchgate.netpsu.edu To improve its properties, chitosan is often chemically modified. For example, N-succinyl chitosan can be synthesized by reacting chitosan with succinic anhydride (B1165640). scientific.netresearchgate.netpsu.edu Solid polymer electrolyte membranes are then created by casting a solution of the modified chitosan and varying ratios of this compound. scientific.netresearchgate.netpsu.edu This modification has been shown to increase the ionic conductivity of the membrane. scientific.netresearchgate.net Another approach involves blending chitosan with other polymers like agar-agar and plasticizing with polyethylene glycol (PEG) before adding this compound. epa.gov

Table 1: Synthesis and Characterization of this compound-based Solid Polymer Electrolytes

Polymer Host Synthesis Method Key Characterization Findings Ionic Conductivity (S/cm) Reference(s)
PEO/PVC Solution-casting Increased amorphicity with PVC content. 6.5 x 10⁻⁶ at room temp. ijerd.com
PEO/PPC Solution-casting Addition of amorphous PPC decreases PEO crystallinity. 6.83 x 10⁻⁵ at room temp. researchgate.net
PVDF-HFP Solution-casting Forms gel polymer electrolytes. - scientific.netresearchgate.net
PVDF-HFP/ Li6PS5Cl Thermosetting Introduction of LPSCl significantly reduces PVDF-HFP crystallinity. 1.27 x 10⁻³ at 25°C mdpi.comresearchgate.net
N-succinyl Chitosan Solution-casting Modification with succinyl groups increases ionic conductivity. 8.01 x 10⁻³ (with 10% LiClO4) scientific.netresearchgate.netpsu.edu
Chitosan/ Agar-agar/PEG Solution-casting Complex formation confirmed between blended polymers and LiClO4. 4.56 x 10⁻⁴ at room temp. epa.gov

Ionic Conductivity Enhancement in Composite Solid Electrolytes

A primary challenge for solid polymer electrolytes is their relatively low ionic conductivity at ambient temperatures. ignited.in A common strategy to overcome this is the creation of composite solid electrolytes by incorporating inert ceramic fillers into the polymer-salt matrix. theiet.orgmatec-conferences.org These fillers can disrupt the crystalline structure of the polymer, thereby increasing the amorphous regions and enhancing the mobility of lithium ions. theiet.org

Various materials have been investigated as fillers. For instance, the addition of titanium dioxide (TiO2) nanofibers to a PEO-LiClO4 electrolyte has been shown to increase ionic conductivity. theiet.org The nanofibers are effective at decreasing the crystalline phase of PEO and increasing the segmental flexibility of the polymer chains. theiet.org Similarly, the incorporation of magnesium-aluminum spinel (MgAl2O4) into this compound has been found to boost conductivity by several orders of magnitude. matec-conferences.org The interaction between the lithium cations and the oxide surface is thought to be a key factor in this enhancement. matec-conferences.org

Another approach involves using ceramic nanowires. For example, Li0.33La0.557TiO3 (LLTO) nanowires dispersed in a polyacrylonitrile (B21495) (PAN)-LiClO4 polymer matrix have demonstrated a significant increase in ionic conductivity, attributed to the formation of a fast ion transport network on the surfaces of the nanowires. acs.org The addition of graphene to a PVDF-LATP-LiClO4 composite electrolyte has also been shown to improve ionic conductivity, with a 5 wt% graphene content resulting in a substantial increase. semanticscholar.org

Table 2: Ionic Conductivity Enhancement in this compound-based Composite Solid Electrolytes

Polymer/Salt System Filler Material Filler Concentration (wt%) Resulting Ionic Conductivity (S/cm) Temperature (°C) Reference(s)
PEO-LiClO4 TiO2 Nanofibers 3 5.308 x 10⁻⁵ 20 theiet.org
LiClO4 MgAl2O4 70 4.37 x 10⁻² 200 matec-conferences.org
PAN-LiClO4 Li0.33La0.557TiO3 Nanowires 15 2.4 x 10⁻⁴ Room Temp. acs.org
PVDF-LATP-LiClO4 Graphene 5 2.00 x 10⁻³ 25 semanticscholar.org
PEO-LiClO4 meso-tetra(carboxyphenyl)porphyrin (TCPP) 8 2.34 x 10⁻⁵ 25 acs.org

Electrochemical Reaction Mechanisms

Limiting Reactions in Fused this compound Systems

In the electrolysis of fused this compound, the limiting reactions at the electrodes have been identified. psu.eduresearchgate.net At the cathode, the reduction of lithium ions to lithium metal occurs: Li⁺ + e⁻ → Li. psu.eduresearchgate.net At the anode, the perchlorate anion is oxidized, producing chlorine gas, oxygen, and releasing an electron: ClO₄⁻ → ½Cl₂ + 2O₂ + e⁻. psu.eduresearchgate.net

A significant challenge in this system is the explosive reaction between the newly formed lithium metal at the cathode and the fused perchlorate melt. psu.eduresearchgate.net To manage this reactivity, the activity of the lithium metal can be reduced by alloying it with another metal, such as silver, at the cathode. psu.eduresearchgate.net A cathodic peak observed around -1.5V (versus a Ag(I)/Ag electrode) is attributed to the reduction of perchlorate to chlorate (B79027): ClO₄⁻ + 2e⁻ → ClO₃⁻ + O²⁻. psu.edu This process is influenced by the presence of oxide and peroxide, which can catalyze the decomposition of both perchlorate and chlorate. psu.edu

Electrochemical Reduction Processes and Intermediate Trapping

The electrochemical reduction of this compound is a key process in its application in energy storage. In non-aqueous solvents like dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724) (MeCN), the oxygen reduction reaction (ORR) in the presence of this compound is irreversible and is followed by a chemical reaction. gu.se This is in contrast to the quasi-reversible ORR observed with electrolytes containing larger cations like tetrabutylammonium (B224687) (TBA+), suggesting that the small, highly charged Li+ ion strongly influences the reaction mechanism. gu.se

In some electrochemical reactions, this compound can influence the reaction pathway by affecting the stability of reactive intermediates. For example, in certain anodic reactions, using this compound as the electrolyte can create a more polar double layer at the electrode surface. sci-hub.se This can be advantageous for reactions involving polar substrates. sci-hub.se Conversely, a less polar electrolyte might be chosen to exclude polar solvents from the electrode surface, thereby slowing down solvent trapping of a radical cation and allowing a desired intramolecular reaction to proceed. wustl.edu The electrochemical reduction of N-haloamides in acetonitrile with this compound as the electrolyte generates an amide anion, which can then participate in further reactions. cdnsciencepub.com

The stabilization of radical cations is a notable feature in this compound/nitromethane (B149229) electrolyte systems. researchgate.net This stabilization facilitates carbon-carbon bond formation reactions. researchgate.net The Lewis acidic nature of the lithium cation is thought to contribute to this effect by interacting with the counteranion, which in turn increases the reactivity of the radical cation. researchgate.net

Electrochemical Polymerization Mechanisms (e.g., Polypyrrole)

This compound is commonly used as an electrolyte in the electrochemical polymerization of conducting polymers like polypyrrole (PPy). zimmerpeacocktech.comdeakin.edu.au The process, known as electropolymerization, involves the oxidation of pyrrole (B145914) monomers at an electrode surface to form a polymer film. zimmerpeacocktech.com The this compound serves as the supporting electrolyte, providing the necessary ionic conductivity for the electrochemical process to occur. researchgate.net

Electrocatalytic Reactions

This compound plays a role in various electrocatalytic reactions. It has been used as the electrolyte in electrocatalytic formal [2+2] cycloaddition reactions between anodically activated aliphatic enol ethers and unactivated olefins. acs.orgnih.gov These reactions, conducted in a this compound/nitromethane electrolyte solution, are initiated by the anodic activation of the enol ether. acs.orgnih.gov The electrolyte system is crucial for stabilizing the reaction intermediates, particularly the cyclobutane (B1203170) radical cation, allowing the cycloaddition to proceed efficiently. acs.orgnih.gov

In other systems, the pre-electrolysis of this compound in acetonitrile has been shown to generate a strong acidic medium (perchloric acid). acs.org This in situ generated acid can then act as a catalyst for reactions such as the nucleophilic substitution of benzylic ethers and acetals, enabling the formation of new carbon-carbon bonds. acs.org Furthermore, in studies of poly(3,4-ethylenedioxythiophene) (PEDOT) films in aqueous LiClO4 solutions, perchlorate anions act as counterions during the electrochemical reactions, and their exchange contributes to the material's electrochemical and electromechanical properties. researchgate.net

Supercapacitor Applications

This compound (LiClO₄) serves as a key electrolyte in supercapacitor research due to its good ionic conductivity, electrochemical stability, and the small size of the lithium ion. Its role is central to the formation of the electrical double-layer and in facilitating the Faradaic reactions that underpin the performance of pseudocapacitors.

Conducting Polymer Electrodes: Conducting polymers like polypyrrole (PPy) and polycarbazole (PCz) are frequently studied for supercapacitor applications. When this compound is used as the electrolyte, the perchlorate anion (ClO₄⁻) often acts as a dopant, while the lithium cation (Li⁺) facilitates ion transport.

In one study, polypyrrole was electrochemically grown on a titanium substrate (PPy/Ti) and its performance was evaluated in a LiClO₄ electrolyte. mdpi.com The interfacial interaction between the electrolyte and the PPy/Ti electrode was found to be significantly more intense than with a bare titanium substrate. mdpi.com This intensified interaction, attributed to a strong electrostatic attraction between the nitrogen in the pyrrole ring and the titanium substrate (pyrrole N···Ti), leads to enhanced electronic conductivity and a lower interface energy. mdpi.com Consequently, the PPy/Ti electrode exhibits a higher Faradaic capacitance, which arises from the reversible doping and dedoping of the perchlorate ion within the polymer structure. mdpi.com This is distinct from the electrical double-layer capacitance observed with the bare titanium substrate, which relies on the reversible adsorption and desorption of electrolyte ions. mdpi.com

A separate investigation into polycarbazole (PCz) films synthesized in the presence of different perchlorate salts found that the counter-cation significantly affects capacitive performance. jecst.orgjecst.org The PCz film synthesized with this compound demonstrated superior specific capacitance compared to those prepared with sodium perchlorate or tetrabutylammonium perchlorate. jecst.orgjecst.org This suggests that the smaller, more mobile lithium cation leads to more efficient charge storage.

Table 1: Comparison of Electrochemical Properties of Titanium (Ti) and Polypyrrole-Coated Titanium (PPy/Ti) Electrodes in LiClO₄ Electrolyte

Property LiClO₄/Ti LiClO₄-PPy/Ti
Charge Transfer Resistance (Rct) 65250 Ω cm⁻² 2116 Ω cm⁻²
Double-Layer Capacitance (Cdl) 0.0334 mF cm⁻² 0.1930 mF cm⁻²
Specific Capacitance @ 0.01 mA cm⁻² 0.010 mF cm⁻² 0.123 mF cm⁻²
Interface Energy -5.202 × 10³ eV -1.461 × 10⁴ eV

Data sourced from a 2024 study on this compound-doped polypyrrole electrodes. mdpi.com

Carbon-Based Electrodes: Carbon materials such as activated carbon and graphene are widely used due to their high surface area, good conductivity, and stability.

A universal electrolyte formulation for creating composites of PPy and various carbon nanomaterials (carbon black, carbon nanotubes, and graphene) utilizes this compound as the supporting electrolyte and primary dopant. nih.gov The small size and mobility of the perchlorate anion allow it to effectively dope (B7801613) the PPy without compromising the material's ionic mobility. nih.gov A supercapacitor using a PPy/graphene composite electrode fabricated with this method achieved a high specific capacitance of 348.8 F g⁻¹. nih.gov

Another approach involves using this compound in an electrochemical ion intercalation treatment to enhance the capacitance of graphene-based electrodes. researchgate.net This method uses a two-step process where lithium ions and then perchlorate ions are intercalated into the graphene structure. researchgate.net The process leads to surface exfoliation and functionalizes the graphene with oxygen-containing groups, which substantially improves capacitance while maintaining a high rate capability. researchgate.net

Electrical double-layer capacitance (EDLC) is a primary mechanism of charge storage in supercapacitors, arising from the electrostatic accumulation of ions from the electrolyte at the surface of the electrode. wikipedia.org This forms a Helmholtz double layer, where energy is stored without chemical reactions. wikipedia.org this compound is a common electrolyte used in EDLC studies due to its electrochemical stability and the formation of a well-defined double layer.

Research has been conducted to understand the EDLC behavior of LiClO₄ on different electrode substrates. A comparative study of titanium and nickel metal substrates in a LiClO₄ electrolyte revealed distinct behaviors. tandfonline.com The LiClO₄-Ti system showed nearly ideal EDLC characteristics, attributed to the high electrochemical stability of titanium. tandfonline.com In contrast, the LiClO₄-Ni system exhibited deviated EDLC behavior because of polarization effects at the nickel surface, though it also showed higher conductivity and a more active interface. tandfonline.com Coating the nickel substrate with carbon was found to suppress the polarization effect while retaining high electroactivity, resulting in a superior EDLC with a specific capacitance of 25.9 mF cm⁻² and excellent cycling stability. tandfonline.com

Table 2: Comparative Capacitance of Metal Substrates in LiClO₄ Electrolyte

Electrode Material Specific Capacitance Range (at 0.01–0.10 mA cm⁻²)
Titanium (Ti) 0.010–0.0095 mF cm⁻²
Nickel (Ni) 0.322–0.155 mF cm⁻²

Data sourced from a 2022 study on the electrical double layer capacitance of LiClO₄-interacted metal substrates. tandfonline.com

The development of polymer electrolytes has also been a focus of EDLC research. EDLCs have been fabricated using activated carbon electrodes with a polymer electrolyte composed of poly(vinyl alcohol) (PVA) and this compound. researchgate.net Studies showed that the inclusion of nanosized titania (TiO₂) as a filler into the PVA-LiClO₄ system significantly enhanced performance. researchgate.net The TiO₂ increases the flexibility of the polymer chains, which in turn improves ion migration and boosts the ionic conductivity of the electrolyte. researchgate.net This modification led to a substantial increase in the specific capacitance of the EDLC.

Table 3: Effect of TiO₂ Filler on Specific Capacitance of an EDLC with PVA-LiClO₄ Electrolyte

Electrolyte Composition Specific Capacitance (from charge-discharge)
PVA-LiClO₄ 3.0 F g⁻¹
PVA-LiClO₄ with 8 wt.% TiO₂ 12.5 F g⁻¹

Data sourced from a study on capacitive behavior in EDLCs with PVA-LiClO₄ based polymer electrolytes. researchgate.net

Furthermore, the use of highly concentrated "water-in-salt" electrolytes (WiSE) based on this compound has been shown to enable high-performance aqueous supercapacitors. researchgate.netnih.gov In a symmetric supercapacitor with activated carbon electrodes, a 7.5 m LiClO₄ WiSE expanded the electrochemical stability window, leading to remarkable stability over 100,000 cycles with high capacity retention. researchgate.netnih.gov This demonstrates the effectiveness of LiClO₄ in forming a stable electrical double-layer even in aqueous systems, pushing the boundaries of supercapacitor performance.

Catalytic Applications of Lithium Perchlorate in Organic Synthesis

Lewis Acid Catalysis Principles and Mechanisms

The catalytic role of lithium perchlorate (B79767) is multifaceted, involving direct Lewis acid-base interactions, electrostatic effects, and specific contributions from the lithium cation. researchgate.netresearchgate.netannualreviews.org While it is considered a mild Lewis acid, its effects on reaction rates and selectivity can be profound. wikipedia.orgpoworks.com

The Lewis acidity of lithium perchlorate in solutions like diethyl ether (LPDE) has been a subject of detailed mechanistic study. Investigations confirm that the lithium ion (Li⁺) is the primary source of this acidity, although its strength is moderated by the solvent environment. utk.edu In the gas phase, the Li⁺ ion is a powerful Lewis acid; however, in ether, it competitively binds to both the solvent molecules and the substrate (the Lewis base). utk.edu This competitive complexation tempers its intrinsic acidity, rendering it a mild yet effective catalyst. utk.edu

Spectroscopic studies using IR and NMR have provided significant insights. For instance, studies on probe molecules such as crotonaldehyde (B89634) and benzonitrile (B105546) in diethyl ether show that this compound weakly binds to these bases. utk.edu The interaction involves the Li⁺ ion complexing with the Lewis basic site on the substrate, such as the carbonyl oxygen of a dienophile in a Diels-Alder reaction. wikipedia.orgacs.org This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the reaction. utk.edu

Further investigations have revealed the state of aggregation of LiClO₄ in solution. At low concentrations in diethyl ether (<0.1 M), it exists predominantly as dimeric ion pairs. utk.edu In these structures, each lithium ion is complexed to two ether molecules and also exists in a tetrahedral environment within the dimer. utk.edu As the concentration increases, higher aggregates are formed, creating a complex, ion-rich medium. utk.edu

Concentrated solutions of this compound in diethyl ether create a medium with a very high ionic strength, which can significantly influence reaction rates through electrostatic catalysis. annualreviews.org This effect is particularly pronounced for reactions that proceed through polar or charged transition states. acs.orgnih.gov The high concentration of ion pairs and higher ionic aggregates in the solution provides an environment that can effectively stabilize these transition states, thus lowering the activation energy of the reaction. annualreviews.org

The rearrangement of 1-phenylallyl chloride to cinnamyl chloride, for example, sees a rate enhancement of over 85,000-fold in a 3.39 M LiClO₄-ether solution compared to the pure solvent. annualreviews.org Analysis shows this acceleration is primarily due to a large increase in the entropy of activation, which is driven by the ionic medium. annualreviews.org

The concept of electrostatic stabilization has been probed using solvatochromatic studies with nitroaniline derivatives. These molecules exhibit significant red shifts in their UV-visible spectra in the presence of increasing concentrations of LiClO₄, indicating a substantial stabilization of their polar, charge-transfer excited states. acs.orgresearchgate.net For N,N-dimethyl-4-nitroaniline, the stabilization amounts to 11.13 kcal/mol in a 5.7 M LPDE solution. acs.org This stabilization of polar states is analogous to the stabilization of polar reaction transition states, and linear relationships have been established between these spectral shifts and the rates of cycloaddition reactions. acs.orgnih.gov

The catalytic activity is not merely a general salt effect; it is highly specific to the lithium cation. researchgate.net The small size and high charge density of Li⁺ make it a particularly effective Lewis acid compared to larger alkali metal cations. researchgate.net Kinetic investigations of the hetero-Diels-Alder reaction between 1-phenyl-4-benzylidene-5-pyrazolone and ethyl vinyl ether demonstrated a linear relationship between the reaction rate and the mole fraction of LiClO₄, strongly supporting catalysis promoted specifically by the lithium cation. researchgate.net When lithium salts were added to reactions catalyzed by complexes with larger cations, the catalytic activity was restored to the level of the lithium-based catalyst, reinforcing the crucial role of Li⁺. researchgate.net

The unique coordinating ability of the lithium ion is also a key factor. It can coordinate to substrates, enhancing their reactivity. rsc.org For example, additives like 1,3,5-trioxane (B122180) can coordinate with Li⁺, which is thought to enhance its effective Lewis acidity and the nucleophilicity of the perchlorate counter-ion. rsc.org Studies on different catalytic systems have repeatedly shown that the presence and coordination environment of the lithium cation are critical for achieving high catalytic activity and selectivity. researchgate.netmdpi.com

Promoted Pericyclic Reactions

This compound is particularly renowned for its ability to promote pericyclic reactions, a class of concerted reactions that proceed through a cyclic transition state. Its catalytic action significantly enhances the rates and often improves the selectivity of these transformations.

The Diels-Alder reaction is one of the most prominent applications of this compound catalysis. wikipedia.orgpoworks.com The acceleration is attributed to the Lewis acidic Li⁺ cation coordinating to a basic site on the dienophile, thereby lowering its LUMO energy and accelerating the [4+2] cycloaddition. wikipedia.orgacs.org This catalysis has been successfully applied to various forms of the Diels-Alder reaction.

Intermolecular Diels-Alder: In the reaction between nitroalkenes and dienes, 4 M this compound in nitromethane (B149229) provides a substantial acceleration. gfschemicals.com Similarly, high diastereoselectivity has been observed in reactions using chiral auxiliaries, where this compound proved to be the best catalyst, yielding almost exclusively the endo isomer. gfschemicals.com

Intramolecular Diels-Alder: The use of 10 mol% camphorsulfonic acid in 5.0 M this compound-diethyl ether has been shown to promote tandem diene migration and subsequent intramolecular [4+2] cycloaddition in conformationally restricted substrates. researchgate.net

Hetero-Diels-Alder: The catalysis of hetero-Diels-Alder reactions has been kinetically investigated, confirming a specific catalytic effect of the lithium cation. researchgate.net

Ionic Diels-Alder: Radical cation Diels-Alder reactions, which are difficult to achieve due to electronic mismatch between electron-rich dienes and dienophiles, can be successfully promoted by TiO₂ photocatalysis in a this compound/nitromethane solution. nih.gov The reaction is triggered by the oxidation of the dienophile. nih.gov

Diels-Alder TypeReactantsConditionsKey FindingsReference
IntermolecularNitroalkenes (dienophiles) with various dienes4 M LiClO₄ in nitromethaneSubstantial reaction acceleration, higher than in 5 M LPDE. gfschemicals.com
Intermolecular (Asymmetric)Dienophile with chiral auxiliary + cyclopentadieneLiClO₄ suspension in dichloromethaneBest catalyst among various Lewis acids; produced only endo isomers (96:4 ratio). gfschemicals.com
IntramolecularConformationally restricted trienes10 mol% camphorsulfonic acid in 5.0 M LiClO₄-Et₂OPromotes tandem diene migration prior to cycloaddition. researchgate.net
Hetero1-Phenyl-4-benzylidene-5-pyrazolone + ethyl vinyl etherLiClO₄ in various solventsRate increases with salt concentration; catalysis by Li⁺ Lewis acidity confirmed. researchgate.net
Ionic (Radical Cation)Electron-rich dienes and dienophilesTiO₂ photocatalysis in LiClO₄/nitromethaneEnables reaction between electronically mismatched partners. nih.gov

This compound is also a powerful catalyst for ene and metallo-ene reactions. rsc.orgrsc.org These reactions, involving the addition of an alkene with an allylic hydrogen (ene) to a compound with a double or triple bond (enophile), are often sluggish but can be strongly accelerated in LiClO₄ solutions. tandfonline.comresearchgate.net

Kinetic studies have quantified this catalytic effect. The ene reaction of cis-cyclooctene with diethyl azodicarboxylate and the metallo-ene reaction of diallyldibutyltin (B95495) with the same enophile were studied in various solvents with and without LiClO₄. tandfonline.com The results showed a significant increase in the second-order rate constants in the presence of the catalyst, particularly in diethyl ether. tandfonline.comtandfonline.com For example, the reaction of cis-cyclooctene with 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) in diethyl ether saw its rate constant increase from 0.048 dm³mol⁻¹s⁻¹ to 1.70 dm³mol⁻¹s⁻¹ in a 3 M LiClO₄ solution. tandfonline.com

Ene ComponentEnophileSolvent / LiClO₄ ConcentrationSecond-Order Rate Constant (k₂ / dm³mol⁻¹s⁻¹)Reference
cis-Cyclooctene4-Phenyl-1,2,4-triazoline-3,5-dioneDiethyl Ether0.048 tandfonline.com
cis-Cyclooctene4-Phenyl-1,2,4-triazoline-3,5-dione3 M LiClO₄ in Diethyl Ether1.70 tandfonline.com
DiallyldibutyltinDiethyl azodicarboxylateAcetonitrile (B52724)0.0031 tandfonline.com
DiallyldibutyltinDiethyl azodicarboxylate1 M LiClO₄ in Acetonitrile0.013 tandfonline.com
DiallyldibutyltinDiethyl azodicarboxylateDiethyl Ether0.00018 tandfonline.com
DiallyldibutyltinDiethyl azodicarboxylate3 M LiClO₄ in Diethyl Ether0.011 tandfonline.com

Cycloaddition Reactions

This compound (LiClO₄) has demonstrated significant catalytic activity in various cycloaddition reactions, which are fundamental processes for constructing cyclic molecular architectures. Its utility is particularly prominent in Diels-Alder and aza-Diels-Alder reactions. The catalytic effect is often attributed to the Lewis acidity of the lithium cation (Li⁺), which can coordinate to Lewis basic sites on the reactants, thereby activating them and accelerating the reaction rate. researchgate.netwikipedia.org

Concentrated solutions of this compound in diethyl ether (LPDE), typically 5.0 M, have been shown to be an exceptional medium for promoting Diels-Alder reactions that are otherwise sluggish. tubitak.gov.tr This medium has been successfully re-examined with various dienes and dienophiles, such as the reaction between 2,3-dimethyl-1,3-butadiene (B165502) and itaconic anhydride (B1165640), which proceeds to completion in 6 hours at ambient temperature to give a 93% yield of the cycloadduct. tubitak.gov.tr The rate enhancements are believed to arise from Lewis acid catalysis, where the lithium ion activates the dienophile. researchgate.nettubitak.gov.tr

Furthermore, this compound catalyzes the aza-Diels-Alder reaction, a powerful method for synthesizing nitrogen-containing six-membered heterocycles. For instance, 5M LPDE effectively catalyzes the imino-Diels-Alder reaction between N-aryl aldimines and various olefins like 3,4-dihydro-2H-pyran (DHP) and indene. thieme-connect.comias.ac.in These reactions proceed smoothly at room temperature, providing the corresponding pyrano- and indeno-quinoline derivatives in high yields and with high diastereoselectivity. thieme-connect.com The mild Lewis acidity of the lithium ion in this medium activates the imine, which functions as a heterodiene. thieme-connect.com This catalytic system is advantageous as many other Lewis acids are often deactivated or decomposed by the nitrogen-containing reactants. thieme-connect.commdpi.com

The table below summarizes the results of LiClO₄/Et₂O catalyzed aza-Diels-Alder reactions between various aldimines and dienophiles. thieme-connect.com

AldimineDienophileTime (h)Yield (%)
N-Benzylideneaniline3,4-Dihydro-2H-pyran685
N-(4-Chlorobenzylidene)aniline3,4-Dihydro-2H-pyran882
N-(4-Methoxybenzylidene)aniline3,4-Dihydro-2H-pyran1080
N-BenzylideneanilineIndene1088
N-(4-Chlorobenzylidene)anilineIndene1285
N-(4-Methoxybenzylidene)anilineIndene1484

Addition and Substitution Reactions

Conjugate Addition Reactions

This compound serves as an efficient Lewis acid catalyst for conjugate addition reactions, including the Michael addition, which is a key method for forming carbon-carbon and carbon-heteroatom bonds. tandfonline.com The use of LiClO₄ often allows these reactions to proceed under mild conditions, providing good yields and avoiding the undesirable side reactions sometimes seen with strong base catalysis. tandfonline.comtandfonline.com

The catalytic activity of this compound has been demonstrated in the conjugate addition of maleimides to various heterocyclic nucleophiles like 2-aminopyridines and 2-aminothiazoles. tandfonline.comtandfonline.com The reaction proceeds under mild conditions to afford double-conjugate addition products in good yields. tandfonline.comtandfonline.com In the case of additions involving the endocyclic nitrogen atom of a heterocycle, this compound has been identified as a particularly efficient catalyst compared to other Lewis acids like aluminum chloride or zinc chloride. nuph.edu.ua

The table below presents the results for the this compound-catalyzed double conjugate addition of maleimides to 2-aminopyridines. tandfonline.com

Maleimide2-AminopyridineSolventTime (h)Yield (%)
N-Phenylmaleimide2-AminopyridineAcetonitrile2480
N-(4-Methylphenyl)maleimide2-AminopyridineAcetonitrile2478
N-(4-Methoxyphenyl)maleimide2-AminopyridineAcetonitrile2475
N-(4-Chlorophenyl)maleimide2-AminopyridineAcetonitrile2482
N-Phenylmaleimide2-Amino-4-methylpyridineAcetonitrile2477

Epoxide and Aziridine (B145994) Ring Openings

This compound is an effective catalyst for the regioselective ring-opening of strained three-membered rings such as epoxides and aziridines by various nucleophiles. researchgate.net This methodology provides access to valuable synthetic intermediates like β-aminoalcohols and 1,2-diamines.

For epoxides, LiClO₄ has been shown to promote highly regioselective ring-opening under solvent-free conditions, which is advantageous from a green chemistry perspective. researchgate.net The reaction of epoxides with reagents like acetic anhydride or trimethylsilyl (B98337) azide (B81097) (TMSN₃) in the presence of a catalytic amount of this compound proceeds in short times to give the corresponding products in good to excellent yields. researchgate.net

In the case of aziridines, LiClO₄ catalyzes the efficient ring-opening of N-tosylaziridines with both aliphatic and aromatic amines. semanticscholar.orgthieme-connect.comthieme-connect.com The reactions typically occur in acetonitrile at ambient temperature, affording the corresponding 1,2-diamines in excellent yields. thieme-connect.comthieme-connect.com The catalytic role of LiClO₄ is attributed to the coordination of the lithium ion to the nitrogen atom of the aziridine, which facilitates the nucleophilic attack by the amine. thieme-connect.com This method is highly regioselective; for instance, styrene-N-tosyl aziridine undergoes cleavage with preferential attack at the benzylic position. thieme-connect.com The process is notable for its mild conditions, operational simplicity, and the low cost of the catalyst. thieme-connect.com

The following table showcases the LiClO₄-catalyzed ring-opening of various N-tosylaziridines with benzylamine (B48309). semanticscholar.org

N-Tosylaziridine SubstrateTime (h)Yield (%)
N-Tosylcyclohexyl aziridine494
N-Tosylcyclopentyl aziridine592
Acyclic terminal aziridine690
N-Tosylaziridine from cyclohexa-1,4-diene588

Abramov Reaction for α-Hydroxy Phosphonates

The Abramov reaction, which involves the addition of a trialkyl phosphite (B83602) to a carbonyl compound, is a fundamental method for synthesizing α-hydroxy phosphonates. This compound dissolved in diethyl ether (LPDE) has been identified as a highly efficient medium for this transformation. acs.orgrjpbcs.com The use of LiClO₄ as a catalyst facilitates the reaction between various aldehydes or ketones and trialkyl phosphites. heteroletters.orgacs.org This method is advantageous due to its mild and neutral reaction conditions, often leading to excellent yields of the desired α-hydroxy phosphonates. researchgate.net The reaction is applicable to both aromatic and aliphatic aldehydes, making it a versatile tool for preparing these valuable organophosphorus compounds. acs.org

Knoevenagel Condensation for Trans-Cinnamic Acids

This compound has been successfully employed as a catalyst for the Knoevenagel condensation to synthesize trans-cinnamic acids, which are biologically active compounds. researchgate.netbenthamscience.com This method provides a robust, stereoselective, and high-yielding one-pot synthesis by refluxing a mixture of a malonic acid with an aryl aldehyde in pyridine (B92270) using a catalytic amount (e.g., 20 mol%) of LiClO₄. researchgate.netbenthamscience.com The role of this compound is described as an electrophilic activation of the aldehyde. benthamscience.com This user-friendly procedure allows for the synthesis of a wide array of trans-cinnamic acids and is also applicable to the synthesis of aliphatic α,β-unsaturated carboxylic acids. researchgate.netbenthamscience.com The products are typically isolated easily via filtration, simplifying the workup process. researchgate.net

The results for the synthesis of various trans-cinnamic acids using this protocol are presented below. researchgate.net

Aryl AldehydeTime (h)Yield (%)
Benzaldehyde (B42025)492
4-Chlorobenzaldehyde395
4-Nitrobenzaldehyde2.598
4-Methoxybenzaldehyde590
2-Chlorobenzaldehyde4.588
Cinnamaldehyde585

Electrophilic Additions to Olefins

This compound has been shown to strongly catalyze ene reactions, a type of pericyclic reaction involving an alkene with an allylic hydrogen (the ene), which reacts with a compound containing a double or triple bond (the enophile). rsc.orgrsc.org This catalysis is effective for the reaction of various allylic hydrocarbons and allyltin (B8295985) compounds with enophiles like diethyl azodicarboxylate. rsc.orgrsc.org For example, the reaction time between cyclopentene (B43876) and N-methyltriazolinedione in ether is reduced by a factor of approximately 240 in the presence of 5 mol dm⁻³ this compound. rsc.org The catalytic effect has been studied in several solvents, including diethyl ether, acetonitrile, and acetone, with the reaction rates being significantly accelerated by LiClO₄. tandfonline.com The mechanism of catalysis is thought to involve a Lewis acid effect, stabilization of a polar transition state, or an effect of the internal pressure of the medium. rsc.orgtandfonline.com Additionally, this compound dispersed on silica (B1680970) gel has been reported as a mild and effective recyclable catalyst for the intramolecular ene reactions of activated 1,6- and 1,7-dienes. thieme-connect.com

Reductive Amination of Aldehydes

The direct reductive amination of aldehydes is a fundamental method for synthesizing amines. This compound has been successfully employed as a catalyst in conjunction with reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) to facilitate this transformation in a one-pot procedure. sid.irepa.gov

Research has demonstrated that using LiClO₄ with either NaBH₄ or LiAlH₄ in diethyl ether provides an efficient route for the reductive amination of various aldehydes with both primary and secondary amines, resulting in good to excellent yields of the corresponding secondary and tertiary amines. sid.irepa.gov The reaction proceeds through the in-situ formation of an imine or iminium ion, which is then reduced. sid.ir While both reducing agents are effective, NaBH₄ is often preferred due to its safer nature and easier work-up procedure, especially when reacting with primary amines. sid.ir Conversely, LiAlH₄ has been observed to give slightly higher yields (10-20% more) when reducing iminium ions formed from secondary amines. sid.ir

The catalytic system is applicable to a range of aldehydes and amines, showcasing its versatility. For instance, the reaction of benzaldehyde with benzylamine using LiClO₄/NaBH₄ in ether at room temperature for 2 hours yields N-benzyl-N-phenylmethanamine in 95% yield. sid.ir Similarly, reacting benzaldehyde with morpholine (B109124) using LiClO₄/LiAlH₄ under the same conditions produces 4-benzylmorpholine (B76435) in 92% yield. sid.ir

Table 1: Reductive Amination of Aldehydes using LiClO₄ and a Reducing Agent

Aldehyde Amine Reducing Agent Yield (%)
Benzaldehyde Benzylamine NaBH₄ 95
Benzaldehyde Morpholine LiAlH₄ 92
4-Chlorobenzaldehyde Piperidine NaBH₄ 90
Butyraldehyde Aniline LiAlH₄ 85

Rearrangement and Isomerization Reactions

This compound has proven to be an effective catalyst for various rearrangement and isomerization reactions. Its ability to promote these transformations is often attributed to the stabilization of polar intermediates or transition states in aprotic solvents. gfschemicals.com

Historical studies noted the catalytic effect of perchlorates on reactions like the mutarotation of glucose in pyridine and the cis-trans isomerization of n-butene. gfschemicals.com More specifically, solutions of this compound in aprotic solvents were used to facilitate the rearrangement of 1-phenylallyl chloride. gfschemicals.com

More recent research has explored the Coates-Claisen rearrangement, a sid.irsid.ir-sigmatropic rearrangement of allylic vinyl acetals. In this context, this compound was identified as an impressive activator, promoting the rearrangement to yield products with excellent diastereomeric ratios. nih.gov This highlights the utility of LiClO₄ as a mild Lewis acid capable of catalyzing significant molecular reorganizations under gentle conditions. nih.gov The mechanism of LiClO₄-catalyzed rearrangement of dicyclopentadienyl vinyl ethers has also been investigated, revealing a nonconcerted pathway involving the recombination of a dissociated ion pair. acs.org

Green Chemistry Applications

Solvent-Free Reaction Conditions and Enhanced Efficiencies

In recent years, the principles of green chemistry have become a guiding force in the development of new synthetic methodologies, emphasizing waste reduction, energy efficiency, and the elimination of hazardous solvents. This compound has proven to be a valuable catalyst in this context, as it can promote a variety of organic transformations under solvent-free conditions. researchgate.netresearchgate.netresearchgate.net This approach not only aligns with green chemistry ideals by reducing solvent waste but also frequently leads to enhanced reaction efficiencies, shorter reaction times, and simplified product isolation procedures. researchgate.netorganic-chemistry.org

Several important synthetic reactions have been successfully performed using catalytic this compound without a solvent. For instance, the ring-opening of epoxides with various nucleophiles is significantly accelerated. researchgate.net This method provides access to β-aminoalcohols, diol diesters, and protected chlorohydrins in good to excellent yields under mild, neutral, and solvent-free conditions. researchgate.netcdnsciencepub.com Similarly, the Michael addition of amines to α,β-unsaturated compounds is effectively mediated by solid this compound at room temperature, offering an environmentally friendly route to β-amino esters and related compounds. organic-chemistry.org The catalyst can often be recovered and reused, further enhancing the economic and environmental viability of the process. organic-chemistry.org

The chemoselective acetalization of aldehydes is another transformation that benefits from solvent-free LiClO₄ catalysis, providing an environmentally benign method for protecting carbonyl groups. ut.ac.ir

Table 2: Examples of LiClO₄-Catalyzed Reactions Under Solvent-Free Conditions
Reaction TypeDescriptionKey AdvantagesReference
Epoxide Ring-OpeningReaction of epoxides with amines, anhydrides, or TMSCl.Reduced reaction times, improved yields, high regioselectivity. researchgate.netcdnsciencepub.com
Michael AdditionAddition of primary and secondary amines to α,β-unsaturated esters, nitriles, and ketones.Environmentally friendly, room temperature conditions, catalyst reusability. organic-chemistry.org
Acetalization of AldehydesProtection of aldehydes using diols or trimethyl orthoformate.Chemoselective, environmentally benign, good to excellent yields. ut.ac.ir
Synthesis of α-aminophosphonatesThree-component reaction for the synthesis of α-aminophosphonates.Efficient, solvent-free conditions. sigmaaldrich.cnsigmaaldrich.com

Stereochemical Control and Selectivity in Catalyzed Reactions

Diastereoselectivity and Regioselectivity Enhancements

Beyond accelerating reaction rates, this compound plays a crucial role in directing the stereochemical outcome of many organic reactions, enhancing both regioselectivity and diastereoselectivity. lmaleidykla.lt This ability to control the spatial arrangement of newly formed bonds is critical in the synthesis of complex molecules like natural products and pharmaceuticals.

Regioselectivity refers to the control of which atom in a molecule a reagent adds to. This compound has been shown to be an excellent catalyst for promoting highly regioselective transformations. A prominent example is the ring-opening of unsymmetrical epoxides and aziridines. researchgate.netresearchgate.netorganic-chemistry.org In the presence of a catalytic amount of LiClO₄, nucleophiles will preferentially attack one of the two carbons of the ring. For instance, the ring-opening of aryl-N-tosyl aziridines with sodium azide or sodium cyanide occurs selectively at the benzylic position, while alkyl-N-tosyl aziridines are attacked at the terminal carbon. organic-chemistry.org This control is attributed to the Lewis acidic lithium ion coordinating with the heteroatom (oxygen or nitrogen), which facilitates the nucleophilic attack at the most favorable position. organic-chemistry.org

Diastereoselectivity is the preferential formation of one diastereomer over another. The use of this compound, often in a concentrated diethyl ether solution (LPDE), has led to significant improvements in diastereoselectivity. researchgate.netethz.ch In the Mukaiyama aldol (B89426) reaction, changing the Lewis acid from zinc iodide to this compound can reverse the stereochemical course of the addition. ethz.ch Similarly, the addition of organolithium reagents to sterically hindered ketones shows much higher diastereoselectivity in the presence of LiClO₄. ethz.chwikipedia.org In Diels-Alder reactions, the use of LPDE has been shown to improve diastereofacial selectivity, leading to the preferential formation of a specific endo or exo isomer. gfschemicals.com This effect is often explained by the lithium cation's ability to chelate to both the dienophile and the diene, organizing the transition state to favor one stereochemical pathway. researchgate.netd-nb.info

Table 3: Examples of Enhanced Selectivity in LiClO₄-Catalyzed Reactions
Reaction TypeSelectivity TypeSubstratesOutcomeReference
Epoxide Ring-OpeningRegioselectivityStyrene oxide and various nucleophiles.Highly regioselective formation of ring-opened products. researchgate.netresearchgate.net
Aziridine Ring-OpeningRegioselectivityAryl- and alkyl-N-tosyl aziridines with NaN₃ or NaCN.Preferential attack at benzylic or terminal position, respectively. organic-chemistry.org
Addition to AldehydesDiastereoselectivityα-Alkoxy aldehydes and allylstannanes.High diastereoselectivity via chelation control. researchgate.net
Organolithium AdditionDiastereoselectivityMethyllithium and t-butylcyclohexanone.Much higher diastereoselectivity compared to reaction without LiClO₄. ethz.chwikipedia.org
Mukaiyama Aldol AdditionDiastereoselectivityGlyceraldehyde acetonide and a ketene (B1206846) acetal.Reversal of stereochemical course compared to other Lewis acids. ethz.ch
Diels-Alder ReactionDiastereoselectivityCyclopentadiene and various dienophiles.Improved diastereofacial selectivity. gfschemicals.com

Decomposition Mechanisms and Catalysis of Lithium Perchlorate

Thermal Decomposition Pathways and Kinetics

The thermal decomposition of lithium perchlorate (B79767) involves a series of reactions that are influenced by temperature and the presence of other substances.

When subjected to high temperatures, lithium perchlorate primarily decomposes into lithium chloride and oxygen. aiaa.orgwikipedia.org This main reaction is represented by the following equation:

Main Reaction: LiClO₄ → LiCl + 2O₂ aiaa.org

However, a side reaction can also occur, particularly at very high temperatures, leading to the formation of lithium oxide, oxygen, and chlorine gas. aiaa.org

Side Reaction: 4LiClO₄ → 2Li₂O + 7O₂ + 2Cl₂ aiaa.org

The primary decomposition reaction requires a significantly high temperature to proceed at a fast rate. aiaa.org The decomposition process occurs in the molten state, as the melting point of this compound is 236°C. capes.gov.brtandfonline.com The process can be characterized by four stages: initial gas evolution, an induction period, an acceleratory stage, and a decay stage. capes.gov.brtandfonline.com

The presence of admixtures, notably lithium chloride (LiCl), has a significant impact on the decomposition kinetics of this compound. Lithium chloride, the primary solid product of the main decomposition reaction, acts as an autocatalytic agent, meaning it accelerates the decomposition process. acs.orgdatapdf.com

Studies have shown that in the presence of LiCl, the decomposition kinetics initially follow an autocatalytic Prout-Tompkins rate law. datapdf.comresearchgate.net This is observed up to approximately 40% decomposition. datapdf.comresearchgate.net Beyond this point, as the molten this compound becomes saturated with lithium chloride, the kinetics transition to a first-order rate law. datapdf.comresearchgate.net The presence of LiCl, which is initially dissolved in the molten this compound, eventually separates out as a solid after about 50% decomposition. capes.gov.brtandfonline.com The decomposition then continues at the interface between the solid lithium chloride and the molten this compound. tandfonline.com

The efficiency of this compound decomposition is strongly dependent on temperature. aiaa.org As the reaction temperature increases, the conversion of this compound also increases. aiaa.org This is a critical factor in applications where a controlled and efficient release of oxygen is required.

Table 1: Effect of Temperature on LiClO₄ Conversion with Different Catalysts

Temperature (°C) Catalyst LiClO₄ Conversion (%)
420 gel Ce₂-Cu 54.9
420 gel Ce-Cu 52.8
420 gel Ce ~28
420 gel Cu 28.1

This table is interactive. Users can sort and filter the data.

The data clearly shows that higher temperatures lead to greater decomposition efficiency across different catalytic conditions. aiaa.org

Catalytic Enhancement of Decomposition

To improve the decomposition rate of this compound at lower temperatures, various catalysts are employed. Transition metal oxides are a popular choice for this purpose. aiaa.org

Metal oxide additives, such as copper oxide (CuO) and cerium-copper composite oxides (CexCu(1-x)O(1+x)), have been shown to significantly enhance the decomposition of this compound. aiaa.orgtandfonline.com These catalysts work by lowering the activation energy of the decomposition reaction, thereby increasing the reaction rate.

For instance, CuO nanobricks have been demonstrated to lower the initiation temperature of LiClO₄ decomposition from approximately 465°C to 385°C, with the process completing at around 490°C instead of 530°C for the pure compound. tandfonline.com

The CexCu(1-x)O(1+x) composite catalysts, synthesized via a sol-gel method, have also shown high catalytic activity. aiaa.org The interaction between cerium and copper ions in these catalysts leads to enhanced redox properties and a solid solution structure, which are beneficial for the catalytic decomposition of this compound. aiaa.org Among the tested compositions, the gel Ce₂-Cu catalyst exhibited the highest catalytic performance. aiaa.org

Table 2: Catalytic Performance of Various Metal Oxides on LiClO₄ Decomposition at 420°C

Catalyst LiClO₄ Conversion (%)
Uncatalyzed (blank) < 10
gel Ce ~28
gel Cu 28.1
gel Ce-Cu₂ 39.8
gel Ce-Cu 52.8
gel Ce₂-Cu 54.9

This table is interactive. Users can sort and filter the data.

The binary metal oxide catalysts, particularly gel Ce₂-Cu and gel Ce-Cu, demonstrated significantly better conversion rates compared to the single metal oxide catalysts and the uncatalyzed reaction. aiaa.org

The enhanced catalytic activity of mixed metal oxides like CexCu(1-x)O(1+x) is attributed to the presence of more lattice defects and oxygen vacancies compared to pure CuO and CeO₂. aiaa.orgresearchgate.net These defects, which include reduced surface sites like Ce³⁺, Cu⁺, and oxygen vacancies, are believed to play a dominant role in the catalytic reactions of LiClO₄ decomposition. aiaa.orgresearchgate.net

The introduction of a lower-valent dopant into the ceria lattice, for example, can create more oxygen vacancies. aiaa.org These vacancies and the surface oxygen are involved in the catalytic activity, and the enhanced mobility of oxygen allows the decomposition of this compound to occur at lower temperatures. aiaa.org The interaction between CeO₂ and CuO in the composite catalysts enhances oxygen mobility and the production of oxygen vacancies, both of which are favorable for the catalytic decomposition of this compound. aiaa.org The presence of a higher ratio of Ce³⁺ to Ce⁴⁺ indicates a greater number of oxygen vacancies and lattice defects, which correlates with a stronger catalytic effect. aiaa.org

Proposed Catalytic Decomposition Mechanisms

The thermal decomposition of this compound (LiClO₄) can be significantly accelerated by various catalysts. Research into this area has led to several proposed mechanisms, often centered on the role of metal oxides and the autocatalytic effect of decomposition products.

Transition-metal oxides are well-documented catalysts for the decomposition of perchlorates. aiaa.org Oxides such as manganese dioxide (MnO₂), copper(II) oxide (CuO), iron(III) oxide (Fe₂O₃), cobalt(III) oxide (Co₂O₃), and titanium dioxide (TiO₂) have been shown to increase the decomposition rate. aiaa.org However, the precise mechanisms have been a subject of debate, with some conflicting theories proposed. aiaa.org

One prominent theory suggests that the catalytic activity is related to the electronic properties of the metal oxides, with p-type semiconductors being particularly effective catalysts for perchlorate decomposition. aiaa.orgaiaa.org An alternative view posits that metal oxides containing cations with half-filled d-orbitals exhibit high activity. aiaa.orgaiaa.org

More recent studies have focused on the role of lattice defects and oxygen vacancies in the catalyst. Research on composite catalysts, such as CeₓCu₍₁₋ₓ₎O₍₁₊ₓ₎, has shown that these materials can significantly enhance the decomposition of LiClO₄. aiaa.orgresearchgate.net The superior performance of these composites compared to pure cerium dioxide (CeO₂) or CuO is attributed to a higher concentration of lattice defects, including reduced surface sites (Ce³⁺, Cu⁺) and oxygen vacancies. aiaa.orgresearchgate.net These defects are believed to be the primary active sites in the catalytic reaction. aiaa.orgresearchgate.net An electron transfer process is considered a key step in the mechanism of catalyzed thermal decomposition. aiaa.org

Another critical aspect of LiClO₄ decomposition is autocatalysis by its own decomposition products. Lithium chloride (LiCl), a primary product of the decomposition, has been identified as an autocatalytic agent. acs.orggoogle.com The presence of LiCl eliminates the initial induction period of the decomposition, leading to a faster reaction. acs.org The kinetics of decomposition have been shown to follow the Prout-Tompkins rate law, characteristic of autocatalytic reactions, for the initial phase of the process. researchgate.net

Lithium oxide (Li₂O) also acts as a potent catalyst, accelerating the decomposition by a factor of 100 to 1000. researchgate.net In the presence of Li₂O, the decomposition proceeds through two successive reactions: LiClO₄ → LiClO₃ → LiCl. researchgate.net The catalytic effect of Li₂O is so strong that it lowers the temperature required for the same rate of decomposition by 100°C compared to the pure salt. researchgate.net

The following table summarizes the effect of various catalysts on the decomposition temperature of this compound.

CatalystTypeEffect on DecompositionReference
Metal Oxides (e.g., CuO, CeO₂) HeterogeneousLowers decomposition temperature; activity linked to p-type semiconductivity and/or d-orbital configuration. aiaa.orgaiaa.org
CeₓCu₍₁₋ₓ₎O₍₁₊ₓ₎ Heterogeneous (Composite)Excellent catalytic effect, superior to single oxides, due to increased lattice defects and oxygen vacancies. aiaa.orgresearchgate.net
Lithium Chloride (LiCl) AutocatalystAccelerates decomposition; eliminates induction period. acs.orggoogle.com
Lithium Oxide (Li₂O) Homogeneous/HeterogeneousStrong acceleration (100-1000x); lowers decomposition temperature by ~100°C. researchgate.net

Solution Chemistry and Ion Solvent Interactions

Ion Association and Dissociation Phenomena

The behavior of lithium perchlorate (B79767) in solution is characterized by a dynamic equilibrium between free ions and various types of ion pairs. This equilibrium is significantly influenced by both the concentration of the salt and the nature of the solvent environment.

Spectroscopic Identification of Free Ions, Solvent-Shared Ion Pairs, and Contact Ion Pairs

Spectroscopic techniques, particularly Raman and infrared (IR) spectroscopy, are powerful tools for distinguishing between the different ionic species of lithium perchlorate in solution. These species include free solvated ions, solvent-shared ion pairs (SSIP), and contact ion pairs (CIP). rsc.orgresearchgate.net

Free Ions: In dilute solutions, this compound exists predominantly as free lithium cations (Li⁺) and perchlorate anions (ClO₄⁻), each surrounded by a shell of solvent molecules. The vibrations of the perchlorate anion in this state are unperturbed by direct interaction with the lithium cation. uq.edu.au

Solvent-Shared Ion Pairs (SSIP): As the concentration increases, a solvent molecule can act as a bridge between the lithium cation and the perchlorate anion. researchgate.net This arrangement, known as a solvent-shared or solvent-separated ion pair, causes subtle shifts in the vibrational frequencies of both the anion and the solvent molecules involved in the interaction. researchgate.netuq.edu.au Evidence for SSIPs has been observed in solutions of this compound in various solvents, including N,N-dimethylformamide. uq.edu.au

Contact Ion Pairs (CIP): At higher concentrations, the solvent molecules are displaced, and the lithium cation and perchlorate anion come into direct contact. acs.orgresearchgate.net This formation of a contact ion pair leads to more significant changes in the vibrational spectra. For instance, in Raman spectra, the appearance of new bands or splitting of existing bands of the perchlorate anion is a clear indicator of CIP formation. uq.edu.ausciengine.com Ab initio quantum chemical studies have determined that for the Li⁺ClO₄⁻ ion pair, a bidentate structure (where the lithium ion interacts with two oxygen atoms of the perchlorate) is energetically preferred over monodentate or tridentate configurations. acs.org

Solvation Dynamics and Solvent Effects

The interaction between lithium ions and solvent molecules, known as solvation, is a fundamental process that dictates the behavior of this compound in solution. This includes the coordination of the lithium ion with solvent molecules, the phenomenon of preferential solvation in mixed solvent systems, and the influence of solvent properties on chemical reactivity.

Coordination of Lithium Ions with Solvent Molecules (e.g., Ethylene (B1197577) Carbonate, Propylene (B89431) Carbonate, Dimethylacetamide, 2-Aminoethanol)

The lithium cation (Li⁺), due to its high charge density, strongly interacts with and coordinates solvent molecules to form a solvation shell. The number of solvent molecules in this primary shell is known as the coordination number.

Ethylene Carbonate (EC) and Propylene Carbonate (PC): In these cyclic carbonate solvents, which are common components of lithium-ion battery electrolytes, the lithium ion is primarily coordinated through the carbonyl oxygen atoms. arxiv.orgasianpubs.org While some studies suggest a coordination number of four for Li⁺ in pure EC, forming a stable tetrahedral structure, other research indicates that the presence of the perchlorate anion can alter this. researchgate.netpku.edu.cnarxiv.org Femtosecond vibrational spectroscopy studies on LiClO₄ in EC solutions with concentrations above 0.5 M have surprisingly revealed a coordination number of only two EC molecules. pku.edu.cnarxiv.org This is explained by the anion entering the first solvation shell, forming a complex where the Li⁺ is coordinated by two EC molecules and the anion. pku.edu.cnarxiv.org

Dimethylacetamide (DMA): In solutions of this compound in N,N-dimethylacetamide (DMA), spectroscopic studies confirm a strong coordination between the Li⁺ ion and the carbonyl oxygen of the DMA molecule. asianpubs.org Changes in the carbonyl stretch and chemical shifts in NMR spectra with increasing LiClO₄ concentration point to this strong ion-solvent interaction. asianpubs.org

2-Aminoethanol (AE): In binary mixtures of 2-aminoethanol and dimethylacetamide, the addition of this compound leads to spectral changes that indicate a strong coordination between the Li⁺ ions and the DMA molecules. asianpubs.org

Preferential Solvation in Binary and Ternary Solvent Mixtures

In electrolyte solutions containing a mixture of two or more solvents, the lithium ion may be selectively solvated by one type of solvent molecule over the others, a phenomenon known as preferential solvation.

EC/PC Mixtures: In mixtures of ethylene carbonate (EC) and propylene carbonate (PC), quantum chemical calculations have shown that clusters with both EC and PC molecules solvating the Li⁺ ion can exist, with small free energy differences between various configurations. arxiv.org This suggests that transitions between different local solvation structures can occur. arxiv.org DFT studies have also indicated that EC can selectively solvate Li⁺, easily substituting PC in the first solvation shell. arxiv.org

PC/DEC Mixtures: In mixtures of propylene carbonate (PC) and diethyl carbonate (DEC), FTIR and molecular orbital studies have shown that the Li⁺ ion is preferentially solvated by PC molecules. researchgate.net

EC/DMC and Ternary Mixtures: In binary mixtures of EC and dimethyl carbonate (DMC), and ternary mixtures also including PC, molecular dynamics simulations have surprisingly predicted a preference for Li⁺ to interact with the less polar DMC molecules. arxiv.orgacs.org This is attributed to the local tetrahedral packing of solvent molecules, where the cancellation of individual molecular dipole moments makes the interaction with a mix of molecules less favorable. arxiv.orgacs.org However, other studies suggest that in LiClO₄ solutions with mixed electrolytes, EC molecules are the dominant participants in the first solvation shell of Li⁺ over linear carbonates. arxiv.org

The composition of the lithium ion's first solvation shell in mixed solvents is a complex interplay of electrostatic interactions, steric effects, and the relative concentrations of the solvent components.

Impact of Solvent Polarity and Internal Pressure on Chemical Reactivity

The solvent environment, particularly its polarity and internal pressure, can significantly influence the rates and outcomes of chemical reactions involving this compound. Concentrated solutions of LiClO₄ in solvents like diethyl ether create a medium with unique properties.

Solvent Polarity: The presence of a high concentration of an ionic salt like this compound drastically increases the polarity of the medium. researchgate.net This enhanced polarity can stabilize polar transition states, thereby accelerating reactions that proceed through such intermediates. researchgate.net

Internal Pressure: The dissolution of large amounts of salt in a solvent leads to a significant increase in the solution's internal pressure. researchgate.netd-nb.info This "salting-out" effect can influence reaction rates and equilibria, sometimes mimicking the effects of externally applied high pressure. researchgate.netacs.org For certain reactions, such as the Diels-Alder reaction, the rate enhancement observed in concentrated this compound solutions has been partly attributed to this increased internal pressure. researchgate.net

Lewis Acid Catalysis: Beyond general medium effects, the lithium ion itself can act as a Lewis acid, catalyzing certain reactions. utk.eduresearchgate.net It can coordinate to reactants, activating them towards subsequent transformations. For example, LiClO₄ has been shown to promote the regioselective ring-opening of epoxides, enhancing reactivity and improving yields under solvent-free conditions. researchgate.net The acceleration of cycloaddition reactions in the presence of this compound is often explained by a combination of increased internal pressure and Lewis acid catalysis by the lithium cation. d-nb.info

Therefore, this compound can influence chemical reactivity through a combination of increasing the solvent polarity, raising the internal pressure, and direct catalytic participation of the lithium ion.

Interactions in Novel Solvent Systems

The solution chemistry of this compound extends beyond traditional aqueous and organic solvents into novel media like deep eutectic solvents (DESs) and various aprotic systems. These solvents offer unique properties that influence the solvation, association, and transport behavior of lithium and perchlorate ions, which is of significant interest for applications in energy storage and chemical synthesis.

Studies in Deep Eutectic Solvents (DES)

Deep eutectic solvents, characterized by a significant depression in freezing point, represent a unique class of solvents. The interactions of this compound in DES are primarily governed by strong hydrogen bonding and complex formation between the salt and the hydrogen bond donor (HBD) components of the solvent.

Research into DESs composed of this compound and amides, such as acetamide (B32628), has provided detailed insights into the solvation environment of the lithium ion. rsc.orgutk.edu Molecular dynamics (MD) simulations and neutron scattering experiments on a DES formed from this compound and acetamide (in a 22:78 molar ratio) revealed that the lithium ions are solvated by acetamide molecules primarily through hydrogen bonds. rsc.orgasianpubs.org On average, a lithium ion is coordinated to approximately 3.2 acetamide molecules in its first solvation shell. rsc.orgasianpubs.org The transport of lithium ions in this system is predominantly a vehicular mechanism, where the Li+ ion diffuses along with its solvation shell. rsc.orgasianpubs.org

The addition of other components, such as nitriles or water, to these lithium-based DESs can further modulate their properties. Studies on ethaline (a choline (B1196258) chloride and ethylene glycol based DES) with nitriles and this compound have shown that strong solute-solvent interactions are present, with this compound acting as a structure disruptor. rsc.orgpublish.csiro.au The presence of water in acetamide-LiClO4 DES can accelerate the hydrogen-bond dynamics. academie-sciences.fr While at low concentrations acetamide remains the primary solvating species for Li+, at water content above 10 wt%, water molecules become the dominant component in the lithium ion's first solvation shell. academie-sciences.fr

The nature of the counter-ion also plays a critical role in the properties of these DESs. Comparative studies have shown that the counter-ion modulates the long-range diffusion landscape of the solvent. researchgate.net The strong interactions within these systems, particularly the hydrogen bonding between the salt and the HBD, are key to the significant depression of their freezing points compared to the individual components. rsc.org

Table 1: Interactions of this compound in Deep Eutectic Solvents


DES SystemKey FindingsTechniques UsedReference
LiClO4/AcetamideLi+ is solvated by ~3.2 acetamide molecules via H-bonding. Lithium transport is mainly through a vehicular mechanism. About 90% of Li+ transport is with its first solvation shell.Molecular Dynamics (MD) Simulation, Inelastic Neutron Scattering[1, 5]
LiClO4/AcetamideThe nanoscopic diffusion mechanism involves both long-range jump diffusion and localized diffusion within a restricted volume. Molecular mobility is significantly restricted compared to pure molten acetamide.Quasielastic Neutron Scattering (QENS), MD Simulation asianpubs.org
LiClO4/Ethaline/NitrilesStrong solute-solvent interactions observed. LiClO4 acts as a solution structure disruptor. Enhanced conductivity was noted.Density & Sound Speed Measurements, FTIR, Cyclic Voltammetry, Computational Studies[2, 4]
LiClO4/Acetamide/WaterAddition of water accelerates H-bond dynamics. Above 10 wt% water, it becomes the dominant solvating species for Li+, replacing acetamide.MD Simulation, QENS
LiClO4/Urea/Magnesium Chloride/WaterPhysicochemical characteristics are highly dependent on the component ratio. Ionic conductivity decreases with the addition of more LiClO4.Electrochemical and Spectroscopic Techniques researchgate.net
Generated code

Compound Index

Compound Name
Acetamide
Acetonitrile (B52724)
Choline chloride
Diethyl ether
Ethylene glycol
This compound
Magnesium chloride
Nitromethane (B149229)
Urea

Advanced Research Methodologies and Future Directions in Lithium Perchlorate Studies

Integration of Experimental and Theoretical Approaches

The comprehensive understanding of lithium perchlorate's behavior, particularly in complex systems like electrolytes, necessitates a synergistic approach that combines experimental investigations with theoretical modeling. This integration allows researchers to correlate macroscopic observations with molecular-level interactions, providing a more complete picture of the underlying mechanisms.

Theoretical studies, often employing ab initio calculations and molecular dynamics simulations, offer valuable insights into the structural and dynamic properties of lithium perchlorate (B79767) in various environments. For instance, theoretical calculations have been used to study the pair interactions between lithium ions, perchlorate ions, and solvent molecules like ethylene (B1197577) carbonate (EC) and propylene (B89431) carbonate (PC). osti.gov These studies have revealed that in mixed EC/PC solvents, EC preferentially solvates the lithium cation, leading to a smaller effective radius of the solvated ion and consequently higher ionic conductivities. osti.gov Molecular dynamics simulations further elucidate the collective structural effects, showing that in dilute solutions, solvent-separated ion pairs are common, while at higher concentrations, contact ion pairs and larger aggregates become more prevalent. osti.gov

Experimental techniques provide the necessary data to validate and refine these theoretical models. Electrochemical impedance spectroscopy (EIS) is a powerful tool for probing the ionic conductivity and interfacial properties of this compound-based electrolytes. mdpi.comscience.gov For example, EIS measurements on this compound-doped polypyrrole have revealed lower ohmic and charge transfer resistances compared to the undoped material, indicating improved electrochemical conductivity. mdpi.com

The combination of experimental and theoretical approaches is particularly crucial in understanding ion transport mechanisms. In the case of solid-state electrolytes, such as this compound in a succinonitrile (B93025) matrix, both experimental conductivity measurements and in situ cryo-crystallography are used alongside theoretical models to understand how solvent configurational isomerism and ion solvation affect ion transport. acs.org Similarly, for sodium perchlorate in adiponitrile, a combination of X-ray crystallography, scanning electron microscopy, and density functional theory (DFT) calculations has been used to reveal the existence of ion-conduction channels within the crystal structure and a fluid-like nanolayer between grains that facilitates ion migration. osti.gov

Recent research on this compound-interacted oxygen-containing carbon paper also highlights this integrated approach. researchgate.net Both theoretical and experimental investigations have demonstrated that the presence of oxygen functional groups enhances the intermolecular interaction and improves the electronic and electrochemical properties of the material. researchgate.net This synergy between theory and experiment is essential for the rational design of new materials with optimized properties.

Development of Novel Analytical Techniques for this compound Systems

The accurate detection and quantification of perchlorate, including this compound, are critical across various fields, from environmental monitoring to quality control in battery manufacturing. This has spurred the development of novel and more sensitive analytical techniques.

Historically, methods for perchlorate detection included gravimetry, spectrophotometry, and electrochemistry. clu-in.org However, the need for lower detection limits and the analysis of complex matrices has driven the adoption of more advanced techniques. clu-in.org Ion chromatography (IC) has become a dominant method for analyzing perchlorate in drinking water, with several EPA-approved methods available. nih.gov These methods, such as EPA Method 314.0, utilize suppressed conductivity detection to achieve low detection limits. nih.gov However, high concentrations of other anions can interfere with the analysis. nih.gov

To overcome these limitations, hyphenated techniques that couple IC with mass spectrometry (MS) have been developed. Ion chromatography-electrospray ionization-mass spectrometry (IC-ESI-MS) and tandem mass spectrometry (IC-ESI-MS/MS) offer enhanced selectivity and sensitivity, allowing for the determination of perchlorate in complex samples like urine and amniotic fluid at very low concentrations. nih.gov The Department of Defense prefers EPA Method 331.0 (Liquid Chromatography Electrospray Ionization Mass Spectrometry) and EPA Method 332.0 (Ion Chromatography with Suppressed Conductivity and Electrospray Ionization Mass Spectrometry) for drinking water analysis at its sites. nih.gov

High-performance liquid chromatography (HPLC) has also been adapted for perchlorate analysis. A novel HPLC method using an ion-exchange mode on a nitrile column has been developed to separate and quantify adenine-containing species, and this method revealed that precipitation with this compound/acetone can lead to base depurination of dAMP. nih.gov

In the context of battery research, analytical techniques are crucial for quality control of raw materials. analytik-jena.com Inductively coupled plasma-optical emission spectrometry (ICP-OES) and inductively coupled plasma-mass spectrometry (ICP-MS) are routinely used to determine the elemental composition and purity of lithium salts. analytik-jena.com While ICP-OES is currently common, the increasing demand for higher purity materials for longer battery life is driving a shift towards the more sensitive ICP-MS. analytik-jena.com Total Organic Carbon (TOC) analysis is also important for quantifying organic impurities in battery-grade salts. analytik-jena.com

Capacitive deionization (CDI) is an emerging technology for the selective removal of ions like perchlorate from water. hnu.edu.cn The development of one-dimensional CDI process models helps to quantitatively describe the electrosorption kinetics of perchlorate and other ions, aiding in the optimization of this technology. hnu.edu.cn

Analytical TechniqueCommon MatrixKey Features
Ion Chromatography (IC) Drinking WaterEPA approved methods (e.g., 314.0), uses suppressed conductivity detection. nih.gov
IC-ESI-MS/MS Urine, Amniotic FluidHigh selectivity and sensitivity for complex biological samples. nih.gov
HPLC Biological SamplesCan be used in ion-exchange mode to separate and quantify various species. nih.gov
ICP-OES/ICP-MS Battery Raw MaterialsDetermines elemental composition and purity of lithium salts. analytik-jena.com
Capacitive Deionization (CDI) Brackish WaterSelective removal of perchlorate ions. hnu.edu.cn

Outlook for Enhanced Performance in Energy Storage Materials

This compound continues to be a compound of significant interest in the pursuit of next-generation energy storage solutions, particularly in the development of high-performance lithium-ion batteries (LIBs) and beyond. Research is actively focused on leveraging its properties to address key challenges such as safety, cyclability, and energy density.

A promising area of research involves the use of this compound as an electrolyte additive to suppress the formation of lithium dendrites in lithium metal batteries. acs.org The addition of an appropriate amount of this compound to an ether-based electrolyte can lead to the in-situ formation of a homogeneous and dense solid electrolyte interphase (SEI) layer rich in lithium chloride and lithium oxide. acs.orgresearchgate.net This stable SEI layer promotes uniform lithium deposition, thereby preventing dendrite growth and leading to significantly improved cycling stability and a longer lifespan for the battery. acs.orgresearchgate.net

The development of solid-state electrolytes is another critical frontier for enhancing battery safety and performance. This compound is being investigated as a salt in various solid polymer electrolyte (SPE) systems. For instance, blending cellulose (B213188) and polyvinyl alcohol (PVA) with this compound and glycerol (B35011) as a plasticizer is being explored to create flexible and conductive solid electrolytes. researchgate.net Similarly, gel polymer electrolytes based on poly(vinylidene fluoride-hexafluoropropylene) (PVDF-HFP) and poly(methyl methacrylate) (PMMA) with this compound have been prepared, showing amorphous structures that are beneficial for ionic conductivity. science.gov

Furthermore, the integration of this compound with other materials is leading to novel electrode and electrolyte designs. For example, this compound-doped polypyrrole grown on a titanium substrate has been shown to act as an effective electroactive electrode material with high electrochemical conductivity and specific capacitance, making it a promising candidate for supercapacitors. mdpi.com

The push towards more environmentally friendly battery technologies also presents opportunities for this compound. As concerns over per- and polyfluoroalkyl substances (PFAS) grow, research into non-fluorinated alternatives is gaining traction. acs.org A battery system utilizing a non-fluorinated aromatic polyamide (APA) binder and a this compound-based electrolyte has demonstrated performance comparable to traditional fluorinated components, indicating a viable path towards PFAS-free batteries. acs.org

Research AreaKey Innovation with this compoundPotential Impact
Lithium Metal Batteries Electrolyte additive to form a stable SEI layer. acs.orgresearchgate.netSuppression of dendrite growth, improved cycling stability, and longer battery life. acs.orgresearchgate.net
Solid-State Electrolytes Salt in polymer blends (e.g., Cellulose/PVA) and gel polymer electrolytes. science.govresearchgate.netDevelopment of flexible, safe, and high-performance solid-state batteries. researchgate.net
Supercapacitors Doping of conductive polymers like polypyrrole. mdpi.comEnhanced electrochemical conductivity and capacitance for energy storage applications. mdpi.com
PFAS-Free Batteries Use in non-fluorinated electrolyte systems. acs.orgEnvironmentally friendlier batteries with comparable performance to traditional systems. acs.org

Innovations in Catalytic Green Chemistry

This compound has emerged as a versatile and efficient catalyst in organic synthesis, contributing to the principles of green chemistry by enabling reactions under milder conditions, often with higher yields and selectivity. researchgate.net Its utility as a Lewis acid catalyst allows it to activate a wide range of organic transformations. researchgate.net

One of the significant advantages of using this compound is its ability to promote reactions under solvent-free conditions. researchgate.netresearchgate.net This is a crucial aspect of green chemistry as it minimizes the use of volatile and often hazardous organic solvents. For example, solid this compound has been shown to be a powerful catalyst for the ring-opening of epoxides with amines to synthesize β-aminoalcohols. researchgate.net This reaction proceeds rapidly at room temperature without a solvent, offering an environmentally benign route to these important building blocks for biologically active compounds. researchgate.net

This compound has also been effectively used in one-pot syntheses, which streamlines reaction processes, reduces waste, and improves efficiency. It has been employed as a catalyst for the synthesis of 2,2-disubstituted imidazolidine (B613845) derivatives from ketones and ethylenediamine (B42938) in a one-pot procedure. lmaleidykla.lt This method is noted for its simplicity, good to excellent yields, and mild reaction conditions. lmaleidykla.lt

Furthermore, this compound has demonstrated its catalytic activity in various other organic reactions, including:

The per-O-acetylation of carbohydrates, providing excellent yields in a convenient manner. researchgate.net

Reductive amination of aldehydes. researchgate.net

Chelation-controlled addition of allylstannanes to α-alkoxy aldehydes. researchgate.net

The synthesis of 5-methyl-3,4-dihydropyrimidin-2(1H)-ones/thiones. researchgate.net

The catalytic action of this compound is often attributed to its ability to act as a Lewis acid, even in the presence of basic compounds like amines. lmaleidykla.ltutk.edu It can activate nitrogen-containing compounds such as imines and facilitate reactions like the Michael addition of amines to α,β-unsaturated olefins. lmaleidykla.lt

Recent innovations also include the use of electrochemical methods to enhance the catalytic potential of this compound. Pre-electrolysis of this compound in acetonitrile (B52724) can generate a strong, water-free acidic medium (perchloric acid) in situ. acs.org This electrochemically induced method has been successfully used to activate benzylic ethers and acetals for carbon-carbon bond formation with various nucleophiles. acs.org

The development of sustainable catalytic systems is a cornerstone of green chemistry. While not directly involving the recycling of this compound itself, the broader context of catalyst recycling from waste, such as spent lithium-ion batteries, is a growing field. mdpi.com The principles of using readily available and efficient catalysts like this compound align with the overarching goals of creating more sustainable chemical processes. tandfonline.com

Q & A

Q. What are the key physicochemical properties of lithium perchlorate relevant to experimental design?

this compound (LiClO₄) is highly soluble in polar solvents like acetonitrile and has a decomposition temperature of ~400°C, releasing oxygen and forming lithium chloride . Its high oxygen-to-weight ratio (over 60% oxygen by mass) makes it useful in oxygen-generating systems . For solubility studies, gravimetric analysis or conductivity measurements are recommended to quantify its dissolution behavior in various solvents. Thermal stability can be assessed via thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) to monitor decomposition kinetics .

Q. How does this compound function as a catalyst in organic synthesis?

this compound acts as a Lewis acid catalyst in reactions such as acetylation of alcohols and protection of amines. Its efficacy arises from the hard Lewis acidity of Li⁺, which polarizes bonds and stabilizes intermediates. For example, in acetylation, LiClO₄ enhances electrophilicity by coordinating with carbonyl oxygen, accelerating nucleophilic attack. Methodologically, reactions are typically conducted under anhydrous conditions at ambient or mildly elevated temperatures (25–60°C), with catalytic loading (5–10 mol%) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound is classified as hazardous due to its oxidizing properties. Key protocols include:

  • Storage in airtight containers away from combustibles.
  • Use of personal protective equipment (PPE): nitrile gloves, lab coats, and eye protection.
  • Avoidance of contact with reducing agents or organic materials to prevent explosive reactions.
  • Emergency measures: For spills, neutralize with sodium bicarbonate and collect in inert containers. Fire suppression requires Class D extinguishers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound across studies?

Discrepancies often arise from solvent polarity, counterion effects, or moisture content. For example, this compound’s catalytic activity in acylations varies with solvent (e.g., acetonitrile vs. THF) due to differences in Li⁺ solvation. To address contradictions:

  • Conduct controlled experiments under inert atmospheres (argon/glovebox) to eliminate moisture interference.
  • Use ³¹P or ¹H NMR to probe Li⁺ coordination with substrates, as demonstrated in tripodal phosphine oxide systems .
  • Compare reaction kinetics using Arrhenius plots to isolate temperature-dependent effects .

Q. What advanced methodologies characterize this compound’s role in energetic materials?

In detonation compositions (e.g., HMX-LiClO₄ composites), its oxygen release kinetics are studied via:

  • Ruby calorimetry : Measures heat of detonation and reaction completeness.
  • Cylinder test experiments : Evaluate detonation velocity and pressure profiles in confined geometries.
  • Sensitivity testing : Use a BAM drop hammer to assess impact sensitivity, critical for handling protocols .

Q. How does this compound influence electrochemical systems, such as supercapacitors?

As a supporting electrolyte, LiClO₄ enhances ionic conductivity in poly(carbazole)-based supercapacitors. Key methods include:

  • Electrochemical impedance spectroscopy (EIS) : Compare specific capacitance (Csp) in LiClO₄ vs. tetraalkylammonium perchlorates.
  • Cyclic voltammetry (CV) : Assess redox stability windows (typically 0–1.2 V in acetonitrile).
  • SEM/EDS : Characterize electrode morphology and electrolyte distribution post-cycling .

Methodological and Data Analysis Questions

Q. What statistical approaches validate experimental data in this compound studies?

  • Linear regression analysis : Applied to salt concentration effects, e.g., correlating 1/([C][T°]/[T][C°] −1) with 1/[LiClO₄] for equilibrium studies (r ≥ 0.9968) .
  • Error propagation : Exclude low-concentration data (e.g., <0.10 M) where relative errors exceed 5% .
  • Principal component analysis (PCA) : Used in multi-variable studies (e.g., solvent, temperature, catalyst loading) to identify dominant factors .

Q. How can researchers optimize this compound’s stability in high-temperature applications?

  • Doping strategies : Incorporate thermal stabilizers (e.g., MgO or SiO₂ nanoparticles) to delay decomposition.
  • In situ FTIR : Monitor structural changes during heating to identify degradation pathways.
  • Pressure-controlled reactors : Mitigate oxygen release risks by maintaining sub-atmospheric pressures .

Contradiction and Validation Questions

Q. Why do some studies report this compound as inert, while others highlight its reactivity?

Contextual factors include:

  • Solvent choice : LiClO₄ is inert in non-polar solvents but reactive in polar aprotic media.
  • Substrate compatibility : Reactions with electron-rich aromatics (e.g., indoles) proceed via Li⁺-mediated electrophilic activation, whereas alkanes show no interaction .
  • Purity : Anhydrous vs. hydrated forms (LiClO₄·3H₂O) exhibit differing reactivities due to water’s coordinating effects .

Q. How to reconcile conflicting data on this compound’s coordination chemistry?

Use multimodal characterization:

  • X-ray crystallography : Resolve Li⁺ coordination geometry in single crystals.
  • NMR titration : Quantify binding constants (e.g., downfield shifts in ¹H NMR indicate Li⁺-ligand interactions) .
  • DFT calculations : Model Li⁺-substrate interactions to predict coordination preferences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.